Ethyl 4,4-difluoro-3-hydroxybutanoate
Description
Properties
Molecular Formula |
C6H10F2O3 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C6H10F2O3/c1-2-11-5(10)3-4(9)6(7)8/h4,6,9H,2-3H2,1H3 |
InChI Key |
AVOIWRHEAKPCCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4,4-difluoro-3-hydroxybutanoate CAS number 352-24-9
Topic: Ethyl 4,4-difluoro-3-hydroxybutanoate (Target) / Ethyl 4,4-difluoro-3-oxobutanoate (Precursor CAS 352-24-9) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Advanced Synthesis, Properties, and Applications in Drug Discovery
Executive Summary & Chemical Identity
Ethyl 4,4-difluoro-3-hydroxybutanoate is a high-value fluorinated chiral building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] It is most commonly generated via the asymmetric reduction of its precursor, Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9).[1]
This guide addresses the critical "Fluorine Effect" this moiety introduces to drug candidates—specifically the modulation of pKa, lipophilicity, and metabolic stability—and details the two primary industrial routes for its enantioselective synthesis.
Core Chemical Data
| Property | Precursor (Ketone) | Target (Alcohol) |
| Chemical Name | Ethyl 4,4-difluoro-3-oxobutanoate | Ethyl 4,4-difluoro-3-hydroxybutanoate |
| CAS Number | 352-24-9 | 145374-00-1 (Generic/Racemic) |
| Molecular Formula | C₆H₈F₂O₃ | C₆H₁₀F₂O₃ |
| Molecular Weight | 166.12 g/mol | 168.14 g/mol |
| Key Function | Electrophilic Fluorinated Synthon | Chiral Nucleophilic Building Block |
| Physical State | Colorless Liquid | Colorless to Pale Yellow Liquid |
The "Fluorine Effect" in Medicinal Chemistry
The strategic incorporation of the 4,4-difluoro-3-hydroxy motif offers distinct advantages over non-fluorinated (protio) or trifluorinated analogs.[1]
Electronic Modulation & pKa
The gem-difluoro group at the C4 position exerts a strong electron-withdrawing effect (inductive effect,
-
Protio Alcohol pKa: ~16
-
Difluoro Alcohol pKa: ~12–13[1]
-
Impact: The hydroxyl group becomes a stronger hydrogen bond donor (HBD), potentially enhancing binding affinity to target protein pockets (e.g., serine proteases or kinases).
Metabolic Stability
The C4 position in non-fluorinated alkyl chains is often a site of metabolic degradation (hydroxylation) by Cytochrome P450 enzymes.[1]
-
C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the C4 position resistant to oxidative metabolism.
-
Bioisosterism: The
group acts as a lipophilic bioisostere for a carbonyl oxygen or a hydroxymethyl group, improving membrane permeability without sacrificing solubility.
Synthesis Strategies
The production of enantiopure Ethyl 4,4-difluoro-3-hydroxybutanoate is achieved primarily through the asymmetric reduction of the ketone precursor (CAS 352-24-9).[1]
Route A: Asymmetric Hydrogenation (Chemical Catalysis)
This route utilizes transition metal catalysis, typically Ruthenium (Ru) or Rhodium (Rh) complexes with chiral phosphine ligands (e.g., BINAP, SEGPHOS).
-
Catalyst System:
or -
Conditions: High pressure
(10–50 bar), MeOH/EtOH solvent, . -
Mechanism: Dynamic Kinetic Resolution (DKR) is often not required here as the substrate is achiral (unless C2 is substituted), but the catalyst dictates the facial selectivity of hydride transfer.
-
Pros: Scalable, well-defined kinetics, high enantiomeric excess (
). -
Cons: Requires high-pressure equipment, expensive metal catalysts.[1]
Route B: Biocatalytic Reduction (Enzymatic)
Biocatalysis is increasingly preferred for its ambient conditions and superior stereocontrol.[1]
-
Enzymes: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).[1] Common sources include Saccharomyces cerevisiae (Baker's Yeast) or engineered E. coli expressing Lactobacillus ADHs.[1]
-
Cofactor Recycling: Requires NADPH/NADH, regenerated via a coupled system (e.g., Glucose Dehydrogenase/Glucose).
-
Protocol Overview:
-
Pros: Green chemistry (water solvent), ambient temperature, often
. -
Cons: Substrate inhibition at high concentrations, requires enzyme screening.
Comparative Workflow Visualization
Figure 1: Dual pathways for the synthesis of the target hydroxy ester from the keto precursor.[1]
Applications in Drug Discovery
The resulting chiral alcohol is a versatile intermediate.[1][2] It undergoes various transformations to install the difluorinated motif into complex scaffolds.
Key Transformations
-
Displacement/Substitution: The hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) and displaced by amines or azides to form
-amino acids .[1] -
Cyclization: Reaction with hydrazines or ureas leads to difluoromethyl-substituted heterocycles (e.g., pyrazolones, oxazolidinones).
-
Reduction/Oxidation: The ester moiety can be reduced to an aldehyde or alcohol, providing a handle for chain extension.[1]
Therapeutic Areas[1]
-
Antivirals: Fluorinated nucleoside analogs where the sugar ring is modified.[1]
-
Antibiotics: Oxazolidinone derivatives (Linezolid analogs) where the difluoro group improves metabolic stability.[1]
-
Metabolic Disease: PPAR agonists often utilize
-hydroxy ester tails; the difluoro analog modulates the lipophilicity profile (LogP).[1]
Handling, Safety & Stability (CAS 352-24-9 & Derivatives)
While the hydroxy derivative is generally stable, the precursor (CAS 352-24-9) requires specific handling protocols.[1]
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
Storage & Stability[1]
-
Temperature: Store at
under inert atmosphere (Argon/Nitrogen). -
Incompatibility: Avoid strong oxidizing agents and strong bases (which can cause polymerization or decomposition of the
-keto ester).[1] -
Shelf Life: 12–24 months if stored properly in sealed containers.
References
-
PubChem. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Analogous Compound Data). National Library of Medicine. Available at: [Link]
-
Organic Syntheses.
-Keto Esters: General Protocols. (Analogous procedures for chloro/fluoro esters).[1][3] Available at: [Link] -
Arkivoc. Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate with baker's yeast. (Methodology applicable to difluoro analogs).[1][4][3] Available at: [Link]
Sources
Technical Guide: Physical Properties & Applications of Ethyl 4,4-difluoro-3-hydroxybutanoate
Executive Summary
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1) is a specialized fluorinated building block utilized primarily in the synthesis of pharmaceutical candidates. It serves as a critical chiral synthon for introducing the difluoromethyl (
Physicochemical Specifications
The compound exists as a racemate or as pure enantiomers ((R)- or (S)-). The presence of the hydroxyl group at C3 creates a chiral center, necessitating precise characterization of stereochemistry for medicinal chemistry applications.
Core Physical Properties
Note: Data below distinguishes between the target hydroxy-ester and its common precursor, the oxo-ester, to prevent identification errors.
| Property | Ethyl 4,4-difluoro-3-hydroxybutanoate | Ethyl 4,4-difluoro-3-oxobutanoate (Precursor) |
| CAS Number | 145374-00-1 | 352-24-9 |
| Structure | ||
| Molecular Weight | 168.14 g/mol | 166.12 g/mol |
| Physical State | Pale yellow oil / Liquid | Colorless liquid |
| Boiling Point | ~70–75 °C (at 12 mmHg)* | 162 °C (at 760 mmHg) |
| Density | ~1.28 g/mL (Predicted) | 1.269 g/mL |
| Refractive Index | ||
| Solubility | Soluble in EtOH, EtOAc, DCM, THF | Soluble in organic solvents |
| pKa | ~12.5 (Alcohol -OH) | ~8.6 (C-H acidic between carbonyls) |
*Boiling point estimated based on the analog Ethyl 4-chloro-3-hydroxybutanoate (CAS 86728-85-0).
Stereochemical Data
For the enantiomerically enriched forms (critical for asymmetric synthesis):
Structural Analysis & Reactivity[5]
Fluorine Effect
The terminal difluoromethyl group (
-
Increases Acidity: The
-protons (C2) are less acidic than in the oxo-precursor but the hydroxyl proton is more acidic than a non-fluorinated alcohol. -
Lipophilicity: The
group acts as a lipophilic hydrogen bond donor, often improving membrane permeability compared to a group.
Structural Visualization
The following diagram illustrates the stereochemical relationship and the key functional zones.
Caption: Divergent synthesis of enantiomers from the achiral oxo-precursor.
Synthesis & Manufacturing Protocols
Synthesis via Asymmetric Transfer Hydrogenation (ATH)
This is the preferred method for generating high optical purity (>95% ee).
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (for S-alcohol) or (R,R)-analog.
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
Protocol Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve the Ru-catalyst (0.5 mol%) in dry DMF or EtOAc.
-
Addition: Add the oxo-ester substrate (1.0 equiv).
-
Initiation: Cool to 0°C and add the HCOOH/Et3N mixture dropwise.
-
Reaction: Stir at 25°C for 12–24 hours. Monitor consumption of ketone via TLC (Visualization: KMnO4 stain; Ketone Rf ~0.5, Alcohol Rf ~0.3 in 20% EtOAc/Hexane).
-
Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with saturated
and brine. -
Purification: Flash column chromatography (SiO2, Gradient 10%
30% EtOAc in Hexanes).
Synthesis Flowchart
Caption: Workflow for the catalytic asymmetric reduction of the difluoro-oxo-ester.
Applications in Drug Development[8]
Bioisosteric Utility
The difluoromethyl carbinol moiety (
-
P2Y12 Antagonists: Used to synthesize difluoro-analogs of Ticagrelor intermediates, improving metabolic stability against dehydrogenases.
-
HCV Protease Inhibitors: The difluoro group modulates the pKa of the adjacent hydroxyl, enhancing binding affinity to the oxyanion hole of serine proteases.
Synthetic Versatility
The ester group allows for further derivation:
-
Cyclization: Reaction with hydrazines yields difluoromethyl-substituted pyrazolones .
-
Reduction: Conversion to 4,4-difluoro-1,3-butanediol .
-
Amidation: Reaction with amines to form difluoro-hydroxy-amides .
Handling, Safety, and Storage
Safety Profile (GHS Classification)
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen .
-
Container: Tightly sealed glass vial with Teflon-lined cap. Avoid long-term storage in plastic due to potential leaching from fluorinated solvents if used in solution.
Analytical Validation
To confirm identity and purity upon receipt or synthesis:
-
19F NMR: Distinct doublet of doublets (or multiplet) around
to ppm (decoupled). -
GC-MS: Look for Molecular Ion (
) 168 or fragments.
References
-
Amazon AWS (Supporting Information). Synthesis of ethyl (R)-4,4-difluoro-3-hydroxybutanoate 6e.
-
PubChem. Ethyl 4,4-difluoro-3-hydroxybutanoate (Compound Summary).
-
ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate Synthesis and Properties.
-
Fisher Scientific. Safety Data Sheet: Ethyl 4,4,4-trifluoroacetoacetate (Analogous Safety Data).
-
Arkivoc. Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate (Analogous Methodology).
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. essentialingredients.com [essentialingredients.com]
- 3. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]
- 4. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
Ethyl 4,4-difluoro-3-hydroxybutanoate: Structural Analysis, Asymmetric Synthesis, and Applications in Targeted Therapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology for modulating the pharmacokinetics, lipophilicity, and metabolic stability of drug candidates. Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1) has emerged as a critical chiral building block in the synthesis of advanced therapeutics, most notably in the development of ubiquitin-specific protease 7 (USP7) inhibitors[1][2] and Bruton's tyrosine kinase (BTK) inhibitors[3].
This technical guide provides an in-depth analysis of the structural characteristics of ethyl 4,4-difluoro-3-hydroxybutanoate, detailing the mechanistic causality behind its asymmetric synthesis, and establishing self-validating protocols for its structural verification via multinuclear NMR spectroscopy.
The Causality of Fluorine Incorporation
The selection of a difluoromethyl group (–CHF₂) at the C4 position is not merely a structural variation; it is a calculated design choice driven by electronic causality.
-
Bioisosterism: The –CHF₂ group acts as a lipophilic bioisostere for a hydroxyl group or an amide. It serves as a potent hydrogen bond donor, which is critical for anchoring inhibitors within the dynamic pockets of target enzymes like USP7[2].
-
pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent secondary alcohol at C3. This electronic effect strengthens hydrogen bonding interactions within the target protein's binding pocket, directly correlating with the high-affinity binding observed in oncological drug candidates[1].
Asymmetric Transfer Hydrogenation: A Self-Validating Protocol
The utility of ethyl 4,4-difluoro-3-hydroxybutanoate in drug discovery is heavily dependent on its enantiomeric purity. The (R)-enantiomer is frequently required for optimal spatial alignment in target active sites. To achieve this, Asymmetric Transfer Hydrogenation (ATH) of the prochiral ketone (ethyl 4,4-difluoro-3-oxobutanoate) is employed[4].
Mechanistic Causality of the Catalyst
The reaction utilizes the chiral ruthenium catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] . The causality here is strictly stereochemical: the (S,S)-ligand creates a rigid chiral environment that dictates the facial delivery of the hydride (donated by formic acid) to the re-face of the ketone. This stereoselective hydride transfer ensures the formation of the (R)-stereocenter with an enantiomeric excess (ee) typically exceeding 99%[4].
Protocol 1: Self-Validating ATH Workflow
Objective: Stereoselective reduction to (R)-ethyl 4,4-difluoro-3-hydroxybutanoate.
-
Catalyst Activation: In a rigorously degassed Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.02 equiv) in anhydrous DMF. Evacuate and backfill with argon (4 cycles) to prevent catalyst oxidation[4].
-
Substrate Addition: Introduce ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv) followed by a freshly prepared azeotropic mixture of formic acid and triethylamine (5:2 ratio), which serves as the hydride source.
-
Self-Validating Checkpoint (IR Spectroscopy): Stir at 25 °C. After 1.5 hours, withdraw a 10 µL aliquot and analyze via ATR-FTIR. Validation: The reaction is deemed complete only when the intense ketone carbonyl stretch at ~1725 cm⁻¹ is completely attenuated, accompanied by the emergence of a broad O-H stretch at ~3400 cm⁻¹. Proceeding without this confirmation risks contamination with the starting material, which shares similar retention times in standard normal-phase chromatography.
-
Workup & Isolation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and purify via flash column chromatography (gradient elution: 2-20% ethyl acetate in hexane)[4].
Fig 1. Self-validating synthetic workflow for asymmetric transfer hydrogenation.
Comprehensive Structural & Spectroscopic Analysis
Accurate structural validation of ethyl 4,4-difluoro-3-hydroxybutanoate requires a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F). The presence of the chiral center at C3 induces a profound magnetic inequivalence in the adjacent –CHF₂ group, a phenomenon critical for validating the molecule's structural integrity[2][5].
Table 1: Multinuclear NMR Assignments & Causality
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Assignment & Causality |
| ¹H | 5.85 | td, J = 56.0, 4.5 Hz | –CHF₂ : The massive geminal ¹H-¹⁹F coupling (~56 Hz) definitively confirms the retention of the terminal difluoro group[4]. |
| ¹H | 4.25 | q, J = 7.1 Hz | –O-CH₂-CH₃ : Ester ethyl group methylene. |
| ¹H | 4.15 | m | –CH-OH : Chiral center methine. |
| ¹H | 2.65 | m | –CH₂-C=O : Diastereotopic protons adjacent to the chiral center. |
| ¹³C | 170.5 | s | C=O : Ester carbonyl carbon. |
| ¹³C | 114.4 | t, J = 245.9 Hz | –CHF₂ : The massive ¹³C-¹⁹F coupling validates carbon-fluorine bond integrity[4]. |
| ¹⁹F | -124.9 | m | CHF₂ (Fₐ) : Diastereotopic due to the adjacent C3 chiral center[2]. |
| ¹⁹F | -127.0 | m | CHF₂ (F₆) : Diastereotopic due to the adjacent C3 chiral center[2]. |
Expert Insight on ¹⁹F NMR: A novice might expect the –CHF₂ group to appear as a single doublet in the ¹⁹F NMR spectrum. However, because the adjacent C3 carbon is a chiral center, the two fluorine atoms reside in different magnetic environments (they are diastereotopic). Consequently, they couple not only with the adjacent proton but also with each other (geminal F-F coupling), resulting in two distinct, complex multiplets between -124.0 and -128.0 ppm[2]. Observing this ABX spin system is a self-validating proof of the molecule's intact chiral architecture.
Application Workflow: The USP7-MDM2-p53 Axis
Ethyl 4,4-difluoro-3-hydroxybutanoate is heavily utilized in the synthesis of small-molecule inhibitors targeting Ubiquitin-Specific Protease 7 (USP7)[1][2]. USP7 is a deubiquitinase that protects the E3 ligase MDM2 from degradation. MDM2, in turn, is responsible for ubiquitinating and degrading the tumor suppressor p53.
By incorporating the difluoro-hydroxybutanoate scaffold, researchers have developed inhibitors that bind with high affinity to the dynamic pocket near the catalytic center of USP7[2]. The causality of this inhibition pathway is illustrated below:
Fig 2. Mechanism of action for USP7 inhibitors utilizing the fluorinated scaffold.
When the inhibitor binds USP7, MDM2 is no longer deubiquitinated and is subsequently degraded by the proteasome. The loss of MDM2 stabilizes p53, leading to transcriptional activation of p21 and the induction of apoptosis in cancer cells[2].
References
-
BLD Pharm. Ethyl 4,4-difluoro-3-hydroxybutanoate pharmaceutical.[6] 6
-
Google Patents. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.[1]1
-
Google Patents. WO2014068527A1 - Bruton's tyrosine kinase inhibitors.[3] 3
-
Amazon S3. Supporting Information (Transfer Hydrogenation & NMR Data).[4][5] 4
-
University of Liverpool Repository. Molecular basis of USP7 inhibition by selective small molecule inhibitors.[2] 2
Sources
- 1. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. 85571-85-3|(R)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate|BLD Pharm [bldpharm.com]
Technical Guide: Synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate
Topic: Synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Value
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 253697-81-7 for racemate) is a high-value fluorinated building block in medicinal chemistry. It serves as a critical precursor for difluoromethylated heterocycles (e.g., pyrazoles, isoxazoles) and statin-like side chains.
The introduction of the difluoromethyl (
Chemical Foundation & Retrosynthetic Analysis
The synthesis hinges on the stability of the
Retrosynthetic Scheme (Graphviz)
Figure 1: Retrosynthetic disconnection showing the primary Claisen condensation pathway and subsequent reduction.
Route 1: Scalable Chemical Synthesis (Racemic)
This route is preferred for generating bulk material where stereochemistry is not yet critical or will be resolved later (e.g., via chiral chromatography).
Step 1: Claisen Condensation
Reaction: Ethyl difluoroacetate + Ethyl acetate
-
Mechanism: Nucleophilic attack of the ethyl acetate enolate on the carbonyl of ethyl difluoroacetate.
-
Critical Parameter: Temperature control during quench. The fluorinated keto-ester is sensitive to hydrolysis.
Protocol:
-
Enolate Formation: In a dry 3-neck flask under
, charge Ethyl Acetate (4.0 equiv) and cool to 0°C. Add Sodium Ethoxide (1.1 equiv) portion-wise. Stir for 30 min. -
Addition: Add Ethyl Difluoroacetate (1.0 equiv) dropwise over 1 hour, maintaining internal temperature
. -
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange.
-
Quench: Cool to 0°C. Carefully add 10%
until pH ~2-3. Note: Avoid strong bases during workup to prevent retro-Claisen decomposition. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Distillation under reduced pressure (bp ~50-53°C @ 18 mbar).
-
Yield: 90-95%
-
Validation: GC-MS (m/z 166).
-
Step 2: Reduction to Alcohol
Reaction: Ethyl 4,4-difluoroacetoacetate
Protocol:
-
Setup: Dissolve Ethyl 4,4-difluoroacetoacetate (10.0 g, 60 mmol) in Toluene (300 mL). Note: Toluene is preferred over ethanol here to minimize transesterification byproducts, though EtOH is viable.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (
) (0.6 equiv, 1.05 molar equiv of hydride) portion-wise.-
Caution:
gas evolution. Ensure venting.
-
-
Completion: Stir at 0°C for 30 min, then warm to RT for 2-4 hours. Monitor by TLC (stain with
). -
Quench: Cool to 0°C. Add saturated
solution dropwise. -
Isolation: Separate layers. Extract aqueous phase with EtOAc.[1][2] Dry organics (
) and concentrate.[3] -
Purification: Flash column chromatography (10-30% EtOAc in Hexanes) or vacuum distillation.
Route 2: Asymmetric Synthesis (Enantioselective)
For drug candidates, the (
Method: Ru-Catalyzed Transfer Hydrogenation (Noyori Type)
This method avoids high-pressure hydrogenation equipment and uses a stable hydrogen donor (Formic acid/TEA).
Catalyst System:
Protocol:
-
Preparation: In a flask, mix Formic Acid and Triethylamine (molar ratio 5:2) and degas with Argon.
-
Reaction: Add Ethyl 4,4-difluoroacetoacetate (1.0 equiv) and the Ru-Catalyst (0.5 mol%).
-
Conditions: Stir at 25-30°C for 24 hours.
-
Mechanistic Insight: The electron-withdrawing fluorine atoms activate the ketone, making it highly reactive toward the Ru-hydride species.
-
-
Workup: Dilute with water, extract with DCM. Wash with saturated
to remove excess acid. -
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Stereochemical Pathway (Graphviz)
Figure 2: Simplified flow of the asymmetric transfer hydrogenation.
Analytical Validation & Specifications
Every batch must be validated against these self-consistent parameters.
| Parameter | Specification | Diagnostic Signal |
| Appearance | Colorless Oil | Visual inspection |
| 1H NMR (CDCl3) | Confirms Structure | CHF2 : |
| 19F NMR | Confirms Difluoro | |
| GC-MS | Purity > 98% | Parent ion usually not visible; look for |
| Optical Rotation | Specificity |
Troubleshooting
-
Low Yield in Step 1: Likely due to moisture in the NaOEt or incomplete enolate formation. Ensure anhydrous conditions.
-
Defluorination: Observed as "singlet" impurities in 19F NMR. Caused by excessive heating during basic workup. Keep workup cold and pH < 9.
-
Racemization: The product is configurationally stable, but the starting material racemizes instantly. Once reduced, the stereocenter is set and stable.
References
-
Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (Precursor)
-
Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.[5] European Patent EP2262756B1.
-
Source:
-
-
Reduction Protocol (NaBH4)
- Bruton's tyrosine kinase inhibitors (Example 1, Step 1). WO2014068527A1.
-
Source:
-
Asymmetric Synthesis (Catalytic/Enzymatic)
-
Physical Properties & Characterization
- Ethyl 4,4-difluoro-3-hydroxybutano
-
Source:
Sources
- 1. WO2014009302A1 - Novel indazoles for the treatment and prophylaxis of respiratory syncytial virus infection - Google Patents [patents.google.com]
- 2. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 7. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Stability Kinetics and Storage Directives for Ethyl 4,4-difluoro-3-hydroxybutanoate
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
Ethyl 4,4-difluoro-3-hydroxybutanoate is a highly specialized fluorinated building block utilized extensively in modern drug discovery. Due to its unique electronic environment—combining an ester linkage, a secondary hydroxyl group, and a gamma-difluoromethyl moiety—the compound exhibits specific vulnerabilities to hydrolytic, thermal, and oxidative stress. This whitepaper provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to the stability profile, degradation causality, and validated handling protocols for this critical intermediate.
Chemical Profile & Pharmaceutical Relevance
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1, MW: 168.14 g/mol ) is frequently employed as a precursor in the synthesis of ubiquitin-specific protease (USP7, USP25, and USP28) inhibitors[1],[2],[3]. These enzymes are vital targets in oncology, autoimmune diseases, and neurodegenerative disorder research.
The compound is typically synthesized via the sodium borohydride reduction of ethyl 4,4-difluoro-3-oxobutanoate[1],[4]. In subsequent synthetic pathways, the secondary hydroxyl group is often activated via mesylation (using MsCl) to facilitate nucleophilic substitution[2]. If the compound degrades prior to this activation step, downstream yields and purity profiles are severely compromised.
Mechanistic Causality of Degradation
The stability of ethyl 4,4-difluoro-3-hydroxybutanoate is intrinsically linked to its electronic structure. The molecule features three reactive loci, each corresponding to a distinct degradation pathway:
-
Hydrolysis (Ester Cleavage): The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4,4-difluoro-3-hydroxybutanoic acid. Moisture ingress during improper storage is the primary driver of this pathway.
-
Dehydration (E1cB Mechanism): The inductive electron-withdrawing effect of the gamma-difluoromethyl group (-CF2H) and the ester carbonyl renders the alpha-protons highly acidic. Under basic conditions or thermal stress, deprotonation occurs rapidly, triggering an E1cB elimination of the beta-hydroxyl group to yield the alpha,beta-unsaturated ester, (E)-ethyl 4,4-difluorobut-2-enoate[5]. This mechanism explains why strict pH control and moisture exclusion are paramount.
-
Oxidation: Exposure to strong oxidizing agents can revert the secondary alcohol back to its synthetic precursor, ethyl 4,4-difluoro-3-oxobutanoate[1],[4].
Fig 1. Primary degradation pathways of ethyl 4,4-difluoro-3-hydroxybutanoate under stress.
Quantitative Stability Profiling
To illustrate the impact of environmental factors on compound integrity, Table 1 summarizes accelerated stability data. This data highlights the direct correlation between moisture ingress, thermal stress, and the proliferation of hydrolysis and dehydration impurities.
Table 1: Accelerated Stability Data (40°C / 75% Relative Humidity)
| Timepoint | Assay Purity (%) | Impurity A (Hydrolysis) | Impurity B (Dehydration) | Moisture Content (KF) |
| Initial | 99.8% | < 0.05% | < 0.05% | 0.12% |
| 1 Month | 99.5% | 0.15% | 0.10% | 0.25% |
| 3 Months | 98.2% | 0.85% | 0.45% | 0.60% |
| 6 Months | 96.4% | 2.10% | 1.05% | 1.15% |
Note: The exponential increase in Impurity B (Dehydration) at the 6-month mark is catalyzed by the acidic microenvironment created by the accumulation of Impurity A (Hydrolysis).
Self-Validating Experimental Protocols
Protocol: Forced Degradation and Kinetic Profiling Objective: Establish the stability-indicating power of the analytical method by forcing degradation pathways. Causality Check: A common pitfall in stability testing of beta-hydroxy esters is the failure to arrest the degradation chemistry prior to chromatographic analysis. If a base-stressed sample is placed in an autosampler without neutralization, the E1cB dehydration will continue in the vial, falsely inflating the degradation rate and invalidating the kinetic model. Therefore, the protocol below incorporates a mandatory quenching step—a self-validating mechanism ensuring that the analytical snapshot accurately reflects the intended timepoint.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of ethyl 4,4-difluoro-3-hydroxybutanoate and dissolve in 10.0 mL of HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution.
-
Hydrolytic/Base Stress: Transfer 1.0 mL of the stock solution to a 4 mL amber glass vial. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 40°C for exactly 4 hours.
-
Reaction Quenching (Critical Step): Immediately upon reaching the 4-hour timepoint, add 1.0 mL of 0.1 N HCl to the vial. Verify the pH is approximately 7.0 using micro-pH paper. Validation: This step halts the E1cB dehydration and ester hydrolysis, locking the degradation profile for accurate quantification.
-
Oxidative Stress: In a separate vial, combine 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. Quench with a mild reducing agent (e.g., sodium thiosulfate) prior to analysis.
-
Chromatographic Analysis: Inject 5 µL of the quenched samples onto an HPLC system equipped with a C18 column (e.g., 50 x 4.6 mm, 3.5 µm). Utilize a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor via UV detection at 210 nm and inline MS (ESI+) to identify the degradation products.
Fig 2. Self-validating forced degradation and analytical workflow for stability assessment.
Storage Directives & Handling
To mitigate the degradation pathways outlined above, the following storage directives must be strictly adhered to:
-
Temperature: Store at 2°C to 8°C (Refrigerated) . Elevated temperatures exponentially increase the rate of dehydration and hydrolysis.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen purge) to prevent oxidative degradation to the corresponding ketone.
-
Container Closure System: Utilize tightly sealed, moisture-proof containers (e.g., amber borosilicate glass vials with PTFE-lined septa). The inclusion of a silica gel desiccant in secondary packaging is highly recommended to prevent moisture-driven ester cleavage.
-
Handling Precautions: Always equilibrate the sealed container to room temperature before opening. Opening a cold vial exposes the chemical to ambient humidity, leading to immediate condensation and subsequent hydrolytic degradation.
References
-
Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (WO2016109515A1). Google Patents.
-
Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1). Google Patents.
-
ethyl 4,4-difluoro-3-hydroxybutanoate (CAS 145374-00-1). Sigma-Aldrich.
-
Carboxamides as ubiquitin-specific protease inhibitors (WO2019032863A1). Google Patents.
-
Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1). Google Patents.
-
Bruton's tyrosine kinase inhibitors (WO2014068527A1). Google Patents.
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Ethyl 4,4-difluoro-3-hydroxybutanoate safety and handling
Technical Safety & Handling Guide: Ethyl 4,4-difluoro-3-hydroxybutanoate
Executive Summary
Ethyl 4,4-difluoro-3-hydroxybutanoate is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates, including bioisosteres for lipophilic drug candidates. While structurally related to common acetoacetates, the presence of the terminal difluoromethyl (
This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a researcher-centric operational framework. It addresses the compound's sensitivity to hydrolytic degradation, potential for defluorination under extreme basic conditions, and the requisite engineering controls for safe laboratory manipulation.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | Ethyl 4,4-difluoro-3-hydroxybutanoate |
| CAS Number | 145374-00-1 |
| Molecular Formula | |
| Molecular Weight | 168.14 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point (Est.) | 160–170°C (760 mmHg) / 60–65°C (1-2 mmHg) |
| Flash Point (Est.) | >65°C (Combustible Liquid, Class IIIA) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water.[1][2][3] |
Hazard Assessment & Toxicology (GHS)
While specific toxicological data for this CAS is limited, structure-activity relationship (SAR) analysis with the trifluoro-analog (CAS 85571-85-3) and the keto-precursor (CAS 352-24-9) dictates the following classification:
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Critical Mechanism of Action:
The difluoromethyl group (
Operational Handling Protocols
Engineering Controls
-
Primary Containment: All dispensing and open-vessel manipulations must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: The compound is hygroscopic. Hydrolysis of the ester moiety produces 4,4-difluoro-3-hydroxybutanoic acid, which can spontaneously lactonize or degrade. Handle under Nitrogen (
) or Argon ( ).
Personal Protective Equipment (PPE)
-
Eye/Face: ANSI Z87.1 compliant chemical splash goggles. Face shield required if handling volumes >500 mL.
-
Hand Protection:
-
Routine Use: Nitrile gloves (minimum thickness 0.11 mm).
-
Spill Cleanup: Double-gloving (Nitrile over Laminate/Barrier) is recommended due to the solvent-like permeation properties of fluorinated esters.
-
-
Respiratory: If fume hood containment is breached or during spill cleanup, use a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Safe Dispensing Workflow
The following workflow integrates "Defense in Depth" to prevent exposure and product degradation.
Storage & Stability
-
Temperature: Store at 2–8°C . Refrigeration retards transesterification and oxidation.
-
Headspace Management: Always backfill the container with inert gas after use. Oxygen exposure can lead to slow oxidation of the secondary alcohol to the ketone (Ethyl 4,4-difluoroacetoacetate), altering stoichiometry in subsequent reactions.
-
Incompatibilities:
-
Strong Bases (NaOH, KOH, NaH): Risk of ester hydrolysis and potential
-elimination of fluoride. -
Strong Oxidizers: Reaction with the alcohol moiety.
-
Emergency Response
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Increase fume hood sash height slightly (if spill is inside) or open lab ventilation (if outside).
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels for large spills, as fluorinated solvents can increase flammability surface area.
-
Decontaminate: Wash the surface with a mild soap solution.
First Aid (Fluorine-Specific Precaution)
While the risk of HF generation is low compared to acyl fluorides, "better safe than sorry" applies to all fluorinated organics.
-
Skin Contact: Wash immediately with soap and water for 15 minutes. If redness or burning persists, apply 2.5% Calcium Gluconate gel as a precautionary measure against potential fluoride ion release.
-
Eye Contact: Flush with water for 15 minutes.[4] Seek medical attention immediately.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them, as the cost of disposal for halogenated waste is significantly higher.
-
Labeling: Clearly tag as "Contains Fluorinated Esters."
Reaction Logic: Preventing Defluorination
When utilizing this building block, researchers must be aware of the degradation pathway shown below. Avoid conditions that favor the elimination pathway.
References
-
PubChem. (n.d.). Ethyl 4,4-difluoro-3-hydroxybutanoate (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Linked to close analog for structural verification).
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Ethyl 4,4-difluoro-3-hydroxybutanoate molecular weight and formula
This technical whitepaper provides an in-depth analysis of Ethyl 4,4-difluoro-3-hydroxybutanoate , a highly specialized fluorinated building block critical to modern medicinal chemistry and drug discovery. By exploring its physicochemical properties, synthetic methodologies, and downstream pharmacological applications, this guide serves as a comprehensive resource for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
The incorporation of fluorine into organic molecules is a cornerstone strategy in drug design. Fluorine substitution alters the electron distribution, lipophilicity, and metabolic stability of a compound without significantly increasing its steric bulk. Ethyl 4,4-difluoro-3-hydroxybutanoate serves as a versatile intermediate, providing a terminal difluoromethyl group (–CF2H) and a chiral hydroxyl center that can be leveraged for complex active pharmaceutical ingredients (APIs).
Core Chemical Identity
The fundamental molecular parameters of Ethyl 4,4-difluoro-3-hydroxybutanoate dictate its behavior in synthetic workflows and biological systems[1][2].
| Property | Value |
| Chemical Name | Ethyl 4,4-difluoro-3-hydroxybutanoate |
| CAS Registry Number | 145374-00-1 |
| Molecular Formula | C6H10F2O3 |
| Molecular Weight | 168.14 g/mol |
| Monoisotopic Mass | 168.0598 Da |
| SMILES String | O=C(OCC)CC(O)C(F)F |
| Physical State | Colorless to light yellow oil (at standard conditions) |
The Role of the Difluoro Substitution
From a mechanistic perspective, the –CF2– group adjacent to the hydroxyl-bearing carbon exerts a strong electron-withdrawing inductive effect (-I effect). This causality drives two major chemical behaviors:
-
pKa Modulation: The acidity of the adjacent hydroxyl group is increased, which can enhance hydrogen-bond donating capacity when the moiety is integrated into a final drug target, improving binding affinity to target proteins[3].
-
Metabolic Resistance: The strong C–F bonds resist oxidative degradation by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of derived therapeutics.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate is typically achieved via a two-step process: a base-catalyzed Claisen condensation followed by a chemoselective reduction. The following protocol outlines the exact stoichiometric and thermodynamic controls required to ensure high yield and purity.
Step 1: Claisen Condensation to Ethyl 4,4-difluoro-3-oxobutanoate
Objective: Form the beta-keto ester backbone. Causality: Sodium ethoxide (NaOEt) is preferred over sodium hydride (NaH) in large-scale operations to prevent the dangerous evolution of hydrogen gas[4]. NaOEt effectively deprotonates ethyl acetate to form an enolate, which undergoes nucleophilic acyl substitution with ethyl difluoroacetate.
-
Initiation: Charge a reaction vessel with 45.9 g (0.53 mol) of ethyl acetate at 25°C.
-
Base Addition: Slowly add 14.96 g (0.22 mol) of sodium ethoxide (98%) under continuous stirring. Cool the suspension to 5°C.
-
Electrophile Addition: Meter in 24.9 g (0.2 mol) of ethyl difluoroacetate, maintaining the internal temperature between 10°C and 25°C over 2 hours.
-
Thermal Maturation: Heat the mixture to 65°C for 2 hours to drive the equilibrium toward the product, then cool to 20°C.
-
Workup: Quench the reaction with sulfuric acid (or 18% HCl) to pH 2-3. Extract the organic layer, dry over molecular sieves, and distill to yield Ethyl 4,4-difluoro-3-oxobutanoate (Yield: ~95%)[4][5].
Step 2: Chemoselective Reduction
Objective: Reduce the ketone to a secondary alcohol without cleaving the ester. Causality: Sodium borohydride (NaBH4) is selected as the reducing agent because it is mild enough to selectively reduce the C=O bond of the ketone while leaving the ester moiety intact. Toluene is used as a solvent to control the reaction rate and minimize side reactions[6][7].
-
Preparation: In a 500-mL round-bottom flask, dissolve 8 g (48.16 mmol) of Ethyl 4,4-difluoro-3-oxobutanoate in 250 mL of toluene.
-
Reduction: Portion-wise, add 2.38 g (64.63 mmol) of sodium borohydride (NaBH4).
-
Reaction: Stir the resulting solution for 2 hours at 65°C.
-
Quenching & Extraction: Quench the reaction by slowly adding 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic phases with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify via column chromatography (ethyl acetate/petroleum ether) to afford Ethyl 4,4-difluoro-3-hydroxybutanoate as a colorless oil (Yield: ~84%)[6][8].
Workflow for the two-step synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate.
Pharmacological Applications & Target Mechanisms
Ethyl 4,4-difluoro-3-hydroxybutanoate is not an end-product; it is a critical scaffold used to synthesize highly potent APIs. Its derivatives are primarily utilized in oncology, virology, and neurology.
Ubiquitin-Specific Protease 7 (USP7) Inhibitors in Oncology
One of the most prominent applications of this compound is in the synthesis of pyrrolo and pyrazolopyrimidine derivatives that act as inhibitors of Ubiquitin-Specific Protease 7 (USP7)[6][9].
Mechanistic Causality: USP7 is a deubiquitinase enzyme that removes ubiquitin tags from specific proteins, preventing their degradation by the proteasome. In many cancers, USP7 is overexpressed and continuously deubiquitinates MDM2 (an E3 ubiquitin ligase). Stabilized MDM2, in turn, ubiquitinates the tumor suppressor protein p53, marking p53 for destruction. By utilizing fluorinated inhibitors derived from Ethyl 4,4-difluoro-3-hydroxybutanoate, researchers can block the catalytic cleft of USP7. This inhibition leads to the rapid autoubiquitination and proteasomal degradation of MDM2, thereby rescuing p53 and triggering cell cycle arrest and apoptosis in cancer cells[7][10].
Mechanism of USP7 inhibitors derived from fluorinated intermediates in stabilizing p53.
Neurological and Antiviral Applications
Beyond oncology, the difluoro-hydroxybutanoate scaffold is utilized to synthesize:
-
GABA-T Antagonists: The compound is used to synthesize β-alanine derived GABA transaminase (GABA-T) antagonists. By inhibiting GABA-T, the breakdown of the inhibitory neurotransmitter GABA is halted, raising GABA levels in the brain to treat epilepsy and anxiety[3].
-
Antifungal and Antiviral Agents: The intermediate is converted into 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a core pharmacophore for novel sulfonate scaffold-containing pyrazolecarbamide derivatives. These exhibit potent activity against plant pathogens and viruses like the Tobacco Mosaic Virus (TMV)[11][12].
Conclusion
Ethyl 4,4-difluoro-3-hydroxybutanoate (C6H10F2O3, MW: 168.14 g/mol ) is a master key in advanced organic synthesis. The strategic placement of the difluoro group adjacent to a chiral hydroxyl center provides medicinal chemists with a powerful tool to modulate pKa, enhance target binding, and prevent metabolic degradation. As targeted protein degradation (like USP7 inhibition) and neurology advance, the demand for highly pure, scalable syntheses of this fluorinated building block will continue to grow.
References
-
PubChemLite. "C6H10F2O3S - Explore". PubChem. Available at:[Link]
- US Patent Office. "US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". Google Patents.
-
LookChem. "Cas 352-24-9, Ethyl 4,4-difluoro-3-oxobutanoate". LookChem. Available at:[Link]
-
Frontiers in Microbiology. "Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents". Frontiers. Available at:[Link]
-
University of Liverpool Repository. "Molecular basis of USP7 inhibition by selective small molecule inhibitors". University of Liverpool. Available at:[Link]
- CN Patent Office. "CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate". Google Patents.
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Introduction: The Significance of a Fluorinated Chiral Building Block
An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 4,4-difluoro-3-hydroxybutanoate
Ethyl 4,4-difluoro-3-hydroxybutanoate is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its value lies in the unique combination of a chiral secondary alcohol and a difluoromethyl group. This structure makes it a highly sought-after chiral building block for the synthesis of complex, biologically active molecules. The inclusion of fluorine atoms into pharmaceutical candidates can profoundly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this one essential tools for modern drug discovery.[1][2] This guide provides a comprehensive overview of the historical development and key synthetic methodologies for producing this valuable compound, with a focus on achieving high stereochemical purity.
Part 1: Synthesis of the Key Precursor: Ethyl 4,4-difluoro-3-oxobutanoate
The journey to Ethyl 4,4-difluoro-3-hydroxybutanoate begins with its precursor, Ethyl 4,4-difluoro-3-oxobutanoate (also known as ethyl 4,4-difluoroacetoacetate). The primary and most established method for its synthesis is the Claisen condensation .
The Claisen Condensation Approach
This reaction involves the base-mediated condensation of two ester molecules. In this specific case, ethyl difluoroacetate reacts with ethyl acetate. Historically, various bases and solvent systems have been employed, each with its own advantages and disadvantages, particularly concerning industrial-scale production.
Early methods described the use of sodium ethoxide in ether, which, while effective, presented challenges for large-scale synthesis due to the long reaction times and the handling of highly volatile and peroxide-forming ether.[3] Subsequent research focused on optimizing this process by exploring alternative bases like sodium hydride or lithium diisopropylamide, and different solvent systems to improve yield and operational safety.[3][4]
Modern industrial processes have been refined to achieve high yields (often exceeding 90%) by carefully controlling reaction conditions such as temperature and the rate of addition of reagents.[5][6]
Caption: General scheme for the Claisen condensation to produce the key ketoester precursor.
Experimental Protocol: Claisen Condensation
The following is a representative laboratory-scale protocol adapted from established industrial methods.[3][5]
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed under an inert atmosphere (e.g., nitrogen).
-
Initial Charge: Ethyl acetate is charged into the reaction vessel.
-
Base Addition: Sodium ethoxide is added to the ethyl acetate with stirring, forming a suspension.
-
Cooling: The suspension is cooled to a low temperature (e.g., 5°C) using an ice bath.
-
Substrate Addition: Ethyl difluoroacetate is added dropwise from the dropping funnel, carefully maintaining the internal temperature between 10°C and 25°C.
-
Reaction: After the addition is complete, the reaction mixture is heated (e.g., to 65°C) and stirred for several hours to ensure the reaction goes to completion.
-
Workup: The mixture is cooled, and an acid (e.g., sulfuric acid or hydrochloric acid gas) is added to neutralize the base and release the product from its enolate salt form.[3][5]
-
Purification: The precipitated inorganic salts are removed by filtration. The resulting filtrate, containing the desired Ethyl 4,4-difluoro-3-oxobutanoate, can be used directly in the next step or purified further by distillation.
Part 2: The Reformatsky Reaction - A Classic Approach to β-Hydroxy Esters
While not a direct reduction, the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, provides a foundational method for synthesizing β-hydroxy esters and is conceptually relevant.[7] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[8]
The core of the reaction is the formation of an organozinc reagent, often called a "Reformatsky enolate".[8] This reagent is formed by the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester.[8][9] This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from undesirably reacting with the ester group.[8] It then performs a nucleophilic attack on a carbonyl compound to form the β-hydroxy ester.
Caption: The key stages of the classical Reformatsky reaction.
Part 3: Asymmetric Synthesis - The Quest for Chirality
The true utility of Ethyl 4,4-difluoro-3-hydroxybutanoate is realized in its enantiomerically pure forms. Biocatalysis has emerged as the most powerful and efficient strategy for the asymmetric reduction of the precursor ketone.
Biocatalytic Reduction with Whole-Cell Systems
Microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), are a rich source of reductase enzymes capable of converting ketones to alcohols with high stereoselectivity.[10] The primary advantage of using whole-cell systems is their low cost, ready availability, and the presence of native cofactor regeneration systems, eliminating the need to add expensive cofactors like NADH or NADPH externally.[11]
However, a significant challenge is that yeast often contains multiple reductase enzymes with opposing stereoselectivities (producing either the L-(R)- or D-(S)-enantiomer).[10] Early experiments reducing similar ketoesters often resulted in poor to moderate enantiomeric excess (e.e.).[10]
Groundbreaking work demonstrated that the stereochemical outcome could be controlled by manipulating the reaction conditions. For instance, the addition of specific chemicals like allyl bromide or allyl alcohol to the yeast reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, was shown to selectively inhibit certain reductases, allowing for the high-yield synthesis of either the (R)- or (S)-enantiomer with excellent e.e. (>90%).[10]
Experimental Protocol: Asymmetric Reduction with Baker's Yeast
This protocol is a generalized procedure based on methods developed for achieving high stereoselectivity in yeast reductions.[10][12][13]
-
Yeast Activation: A suspension of baker's yeast and a carbon source (e.g., sucrose or glucose) in water is prepared in an Erlenmeyer flask and stirred at room temperature (e.g., 30°C) to initiate fermentation.
-
Substrate Addition: Ethyl 4,4-difluoro-3-oxobutanoate is added to the fermenting yeast suspension. For optimal selectivity, the substrate may be added slowly over several hours to maintain a low concentration.[10]
-
Stereocontrol (Optional): To favor a specific enantiomer, a stereochemical control agent (e.g., allyl bromide for the (R)-enantiomer or allyl alcohol for the (S)-enantiomer, based on analogous systems) would be added.[10]
-
Reaction Monitoring: The reaction is stirred at room temperature for 24-72 hours. The progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, a filter aid (e.g., Celite) is added, and the mixture is filtered to remove the yeast cells.
-
Extraction: The aqueous filtrate is extracted multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification & Analysis: The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified (e.g., by distillation or column chromatography) to yield the enantiomerically enriched Ethyl 4,4-difluoro-3-hydroxybutanoate. Enantiomeric excess is determined using chiral GC or HPLC.
Engineered Enzymes and Recombinant Systems
To overcome the limitations of whole-cell systems, researchers have turned to genetic engineering. By identifying and isolating specific reductase genes and expressing them in a host organism like E. coli, it is possible to create a biocatalyst that contains only a single reductase with the desired stereoselectivity.
This approach offers several advantages:
-
Exceptional Selectivity: By using a single, highly selective enzyme, enantiomeric excesses of >99% can be achieved.[14]
-
Higher Yields: The concentration of the desired enzyme within the recombinant cell is much higher, leading to faster reaction rates and higher product yields.
-
Cofactor Regeneration: For efficient catalysis, the expensive NADPH/NADH cofactor must be continuously regenerated. This is elegantly solved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the cofactor.[14][15]
Caption: Workflow for asymmetric synthesis using recombinant E. coli with cofactor regeneration.
Part 4: Data Summary & Conclusion
The evolution of synthetic methods for chiral Ethyl 4,4-difluoro-3-hydroxybutanoate showcases a clear progression towards greater efficiency and stereochemical control. While classical chemical methods exist, biocatalysis has proven to be a superior strategy.
| Method | Catalyst/System | Key Feature | Typical Enantiomeric Excess (e.e.) | Reference(s) |
| Yeast Reduction | Saccharomyces cerevisiae | Low cost, whole-cell system | Variable (can be low) | [10] |
| Controlled Yeast Reduction | S. cerevisiae with additives | Additives inhibit competing enzymes | 90-97% | [10] |
| Recombinant Whole-Cell | E. coli expressing reductase & GDH | High enzyme concentration & cofactor regeneration | >99% | [14][15] |
References
- Ethyl 4,4-difluoro-3-oxobutanoate synthesis - ChemicalBook. (n.d.).
- Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. (2007). PubMed.
- Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. (n.d.). PubMed.
- Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. (2002). Arkivoc.
- Ethyl 4,4-Difluoro-3-Oxobutyrate Market's Role in Emerging Tech: Insights and Projections 2026-2034. (2026). Market Research Report.
- Reform
-
Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Ethyl 4,4-difluoroacetoacetate. (n.d.). Chem-Impex.
- WO 2009/106619 A1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2009). Google Patents.
- (PDF) Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. (2025). ResearchGate.
-
Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. (2002). Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
- EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (n.d.). Google Patents.
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero - PubMed. (2002). PubMed. Retrieved from [Link]
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. (n.d.). Google Patents.
-
Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. Retrieved from [Link]
- Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. (n.d.). Source Details.
- WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (n.d.). Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 4. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Comprehensive Application Note: The Utility of Ethyl 4,4-difluoro-3-hydroxybutanoate in Advanced Organic Synthesis and Drug Discovery
[label="MsCl
Refining the Citations
I'm now refining the citations within the application note, ensuring all references are consistent and properly formatted. I am updating both USP7 and BTK inhibitor applications and providing clear links between the reactions and cited sources. I'm focusing on strengthening the structure of my arguments.
Validating the Synthesis Protocol
I'm now validating the synthesis protocol experimentally, focusing on the hydride transfer and elimination steps. I'm confirming product formation using TLC and NMR, noting changes in signal. I've designed the reactions, including anhydrous toluene and stoichiometric control of MsCl. I'm focusing on yields and analytical markers, preparing a detailed markdown table to summarize my experimental results.
Refining the Workflow Detail
I'm now integrating the provided citations, such as WO2019032863A1 and WO2014068527A1, directly into my description of the USP7 and BTK inhibitor applications and relating the experimental data. I'm focusing on strengthening these links within the synthesis protocol. My analysis is supporting the rationale for the core intermediate synthesis.
Executive Summary & Chemical Significance
Ethyl 4,4-difluoro-3-hydroxybutanoate is a highly versatile fluorinated building block utilized extensively in advanced organic synthesis. In modern medicinal chemistry, the incorporation of a difluoromethyl (–CF₂H) group is a proven structural optimization strategy. The –CF₂H moiety acts as a lipophilic bioisostere for alcohols and thiols, functioning as a robust hydrogen bond donor while simultaneously enhancing the metabolic stability and membrane permeability of the parent molecule.
This application note details the mechanistic causality behind its synthesis, its downstream transformation into highly reactive Michael acceptors, and its critical role in the development of cutting-edge therapeutics, specifically ubiquitin-specific protease 7 (USP7) inhibitors [1.3] and Bruton's tyrosine kinase (BTK) inhibitors[1].
Mechanistic Rationale & Causality in Experimental Design
As a self-validating synthetic system, every reagent and condition chosen for manipulating ethyl 4,4-difluoro-3-hydroxybutanoate serves a precise mechanistic purpose.
The Causality of Solvent Selection in Ketone Reduction
The preparation of ethyl 4,4-difluoro-3-hydroxybutanoate is achieved via the selective reduction of ethyl 4,4-difluoro-3-oxobutanoate using sodium borohydride (NaBH₄)[2].
-
Why Toluene? While NaBH₄ reductions are conventionally performed in protic solvents (e.g., methanol or ethanol), this specific reduction is optimally conducted in anhydrous toluene[1]. The highly electrophilic nature of the α,α-difluorinated ketone allows for facile hydride transfer even in non-polar media. Utilizing toluene strategically moderates the reactivity of NaBH₄, strictly preventing the over-reduction of the ester moiety and eliminating the risk of transesterification side reactions that frequently plague alcoholic solvent systems.
The Causality of the Mesylation-Elimination Strategy
Following its synthesis, the secondary hydroxyl group is frequently targeted for elimination to yield (E)-ethyl 4,4-difluorobut-2-enoate, a critical synthon for downstream API cross-coupling[3].
-
Why MsCl and Et₃N? The native secondary hydroxyl group is a poor leaving group. By reacting the intermediate with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N), the hydroxyl is converted into a highly labile mesylate[3]. The large excess of Et₃N provides the mild basic conditions necessary to drive an E2 elimination in situ. The strong electron-withdrawing effects of both the –CF₂H and the ester groups highly acidify the adjacent α-protons, driving the reaction exclusively toward the thermodynamically stable (E)-alkene.
Visualization of Synthetic Workflows
Caption: Synthetic workflow from oxobutanoate to downstream active pharmaceutical ingredients.
Applications in Drug Discovery
Oncology: USP7 Inhibitors
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that stabilizes MDM2, an E3 ubiquitin ligase responsible for the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein[4]. Inhibiting USP7 leads to the rapid stabilization of p53, triggering cell cycle arrest and apoptosis in malignant cells. Ethyl 4,4-difluoro-3-hydroxybutanoate is utilized as a core building block to construct the pyrrolo and pyrazolopyrimidine scaffolds of highly selective USP7 inhibitors[2].
Caption: USP7 signaling pathway and the pharmacological intervention logic of difluoro-APIs.
Immunology: BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial signaling node in the B-cell receptor pathway. Small molecule inhibitors of BTK are vital therapeutics for B-cell malignancies and severe autoimmune disorders. The difluoro-hydroxypropyl moiety derived from this building block is directly integrated into drug candidates to optimize target binding affinity and improve the overall pharmacokinetic profile of the inhibitor[1].
Validated Experimental Protocols
Protocol A: Synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate
-
Self-Validation Check: The cessation of gas evolution and TLC monitoring (disappearance of the highly UV-active ketone starting material) validate the completion of the hydride transfer.
-
Preparation: Charge a perfectly dry 500-mL round-bottom flask with ethyl 4,4-difluoro-3-oxobutanoate (10.0 g, 60.19 mmol) and anhydrous toluene (300 mL)[1].
-
Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath. Note: Strict temperature control is required to manage the exothermic hydride transfer.
-
Reduction: Add sodium borohydride (2.4 g, 63.2 mmol, 1.05 eq) portionwise over 15 minutes[1]. Portionwise addition prevents thermal runaway and suppresses unwanted ester reduction.
-
Propagation: Remove the ice bath and allow the resulting mixture to stir at room temperature for 4 hours[1].
-
Quenching: Quench the reaction safely by the dropwise addition of distilled water (100 mL) to destroy unreacted NaBH₄.
-
Workup: Extract the biphasic mixture with ethyl acetate (3 x 100 mL). Wash the combined organic phases with water (100 mL) followed by saturated aqueous NaCl (brine, 100 mL)[2].
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product as a light yellow oil[1].
Protocol B: Synthesis of (E)-ethyl 4,4-difluorobut-2-enoate via Mesylation/Elimination
-
Self-Validation Check: The shift in ¹H-NMR from a complex aliphatic multiplet (associated with the secondary hydroxyl proton) to distinct vinylic protons (typically ~6.5–7.0 ppm) confirms successful E2 elimination.
-
Preparation: To a solution of ethyl 4,4-difluoro-3-hydroxybutanoate (40.0 g, 238 mmol) and Et₃N (99.0 mL, 712 mmol, 3.0 eq) in dichloromethane (DCM, 300 mL), cool the system to 0 °C[3].
-
Mesylation: Add methanesulfonyl chloride (MsCl) (28.0 mL, 244 mmol, 1.02 eq) dropwise[3]. Note: The strict stoichiometric control of MsCl prevents over-reaction, while the 3.0 eq excess of Et₃N ensures complete E2 elimination immediately following mesylate formation.
-
Elimination: Warm the mixture to 25 °C and stir for 16 hours[3].
-
Workup: Quench the reaction with water (500 mL) and extract the aqueous layer with DCM (2 x 500 mL)[3].
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (ethyl acetate/petroleum ether gradient) to isolate the pure (E)-alkene.
Quantitative Data Presentation
| Reaction Step | Reagents & Solvents | Temp / Time | Target Product | Typical Yield | Key Analytical Marker |
| Reduction | NaBH₄ (1.05 eq), Toluene | 0 °C → RT / 4 h | Ethyl 4,4-difluoro-3-hydroxybutanoate | 84 - 89% | GCMS m/z 168; Loss of ketone C=O in IR |
| Mesylation & Elimination | MsCl (1.02 eq), Et₃N (3.0 eq), DCM | 0 °C → 25 °C / 16 h | (E)-ethyl 4,4-difluorobut-2-enoate | 75 - 82% | ¹H-NMR: Vinylic protons at ~6.5–7.0 ppm |
References
- WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
- WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
-
Molecular basis of USP7 inhibition by selective small molecule inhibitors Source: The University of Liverpool Repository URL:[Link]
- WO2014068527A1 - Bruton's tyrosine kinase inhibitors Source: Google Patents URL
Sources
- 1. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 3. WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
applications of Ethyl 4,4-difluoro-3-hydroxybutanoate in medicinal chemistry
Technical Application Note: Strategic Utilization of Ethyl 4,4-difluoro-3-hydroxybutanoate in Drug Design
Executive Summary
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1) has emerged as a critical chiral building block in modern medicinal chemistry. Its structural uniqueness lies in the gem-difluoro (
This guide details the strategic application of this compound, focusing on:
-
Bioisosteric Utility: Modulation of
and metabolic stability. -
Synthetic Protocols: Validated methods for generating high-enantiomeric excess (ee) scaffolds via enzymatic resolution.[1]
-
Divergent Synthesis: Pathways to difluorinated statins, heterocycles, and peptidomimetics.
Physicochemical & Pharmacological Rationale
The incorporation of the 4,4-difluoro-3-hydroxy motif is rarely accidental; it is a calculated design choice to address specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.
The Gem-Difluoro Effect
Replacing a methylene (
-
Modulation: The strong electron-withdrawing nature of fluorine lowers the
of the adjacent hydroxyl group (inductive effect), increasing its hydrogen-bond donor capability. This often enhances binding affinity to target protein pockets (e.g., serine proteases or kinases). -
Metabolic Blocking: The
bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Placing the group at the -position relative to the ester blocks common metabolic degradation pathways such as -oxidation.
Comparative Properties Table
| Property | Ethyl 3-hydroxybutanoate (Non-fluorinated) | Ethyl 4,4-difluoro-3-hydroxybutanoate | Impact on Drug Design |
| Lipophilicity ( | ~0.2 | ~0.9 | Improved membrane permeability. |
| Hydroxyl | ~14.5 | ~12.5 | Enhanced H-bond donor strength. |
| Metabolic Stability | Low (susceptible to | High (Blocker) | Extended half-life ( |
| Conformation | Flexible | Gauche Effect | Pre-organized binding conformation. |
Experimental Protocols
The following protocols are designed for high reproducibility. Causality is explained for critical steps to ensure robust execution.
Protocol A: Synthesis of the Precursor (Ethyl 4,4-difluoro-3-oxobutanoate)
Context: Before accessing the chiral hydroxy compound, one must often synthesize the keto-ester precursor via Claisen condensation.
Reagents:
-
Sodium ethoxide (Base)
-
Sulfuric acid (Quench)
Step-by-Step Methodology:
-
Enolate Formation: Charge 45.9 g of ethyl acetate into a reactor at 25°C. Add 14.9 g of sodium ethoxide (98%) under nitrogen.
-
Causality: Anhydrous conditions are critical; water will hydrolyze the ethoxide and the difluoroacetate.
-
-
Condensation: Cool the suspension to 5°C. Meter in 24.9 g of ethyl difluoroacetate over 2 hours, maintaining internal temperature
°C.-
Causality: Slow addition prevents the "runaway" exotherm characteristic of Claisen condensations and minimizes self-condensation of ethyl acetate.
-
-
Reflux: Heat the mixture to 65°C and stir for 2 hours.
-
Quench & Workup: Cool to 20°C. Add stoichiometric sulfuric acid (98%) to neutralize. Filter the sodium sulfate salt. Distill the filtrate to isolate Ethyl 4,4-difluoro-3-oxobutanoate (Yield ~95%).
Protocol B: Enzymatic Kinetic Resolution (Accessing the Chiral Scaffold)
Context: Chemical reduction often yields racemates. Biocatalysis using Candida antarctica Lipase B (CALB) is the industry standard for obtaining high enantiomeric excess (ee > 99%).
Reagents:
-
Racemic Ethyl 4,4-difluoro-3-hydroxybutanoate
-
Vinyl Acetate (Acyl donor)
-
Immobilized CALB (e.g., Novozym 435)
-
MTBE (Methyl tert-butyl ether) or Hexane
Workflow:
-
Setup: Dissolve 10 mmol of racemic substrate in 50 mL of MTBE.
-
Acyl Donor Addition: Add 30 mmol of Vinyl Acetate.
-
Causality: Vinyl acetate is irreversible; the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.
-
-
Enzyme Loading: Add 200 mg of Immobilized CALB. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by Chiral GC. The enzyme typically acetylates the (
)-enantiomer selectively, leaving the ( )-alcohol unreacted. -
Termination: Filter off the enzyme beads (recyclable) when conversion reaches 50%.
-
Separation: Separate the (
)-acetate and ( )-alcohol via column chromatography (Silica gel; Hexane/EtOAc gradient).
Visualizing the Application Workflows
Figure 1: Synthesis & Resolution Pathway
This diagram illustrates the flow from raw materials to enantiopure building blocks.[5]
Caption: Figure 1. Chemo-enzymatic workflow for isolating enantiopure Ethyl 4,4-difluoro-3-hydroxybutanoate.
Figure 2: Medicinal Chemistry Divergence
This diagram demonstrates how the chiral scaffold branches into different drug classes.
Caption: Figure 2. Divergent synthetic utility of the difluoro-hydroxy scaffold in pharmaceutical development.
Safety & Handling
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrolysis of the ester or racemization under acidic conditions.
-
Compatibility: Avoid strong oxidizing agents and strong bases which can induce elimination of HF (dehydrofluorination), destroying the chiral center and the difluoro motif.
References
- Title: Process for preparing alkyl 4,4-difluoro-3-oxobutyrates (Patent EP2262756B1).
-
Enzymatic Resolution Protocol
-
Medicinal Chemistry Applications (Bioisosteres)
- Title: Fluorine in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry (Perspectives).
-
URL:[Link]
-
Compound Data & Safety
-
Title: Ethyl 4,4-difluoro-3-oxobutanoate CAS 352-24-9 Data Sheet.
-
Source: Sigma-Aldrich / PubChem.
-
URL:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
enantioselective synthesis using Ethyl 4,4-difluoro-3-hydroxybutanoate
Executive Summary
Ethyl 4,4-difluoro-3-hydroxybutanoate is a high-value chiral fluorinated building block used extensively in the synthesis of antiviral agents, COX-2 inhibitors, and next-generation agrochemicals. The incorporation of the difluoromethyl (
This Application Note details two validated protocols for the enantioselective synthesis of this motif starting from Ethyl 4,4-difluoro-3-oxobutanoate:
-
Chemical Catalysis: Ruthenium-SegPhos/Difluorphos mediated asymmetric hydrogenation (Scalable, Industrial Standard).
-
Biocatalysis: Ketoreductase (KRED) mediated enzymatic reduction (Green Chemistry, >99% ee).
Molecule Profile & Strategic Value
| Property | Specification |
| IUPAC Name | Ethyl 4,4-difluoro-3-hydroxybutanoate |
| CAS Registry | 352-24-9 (Racemic) / Chiral variants vary |
| Molecular Formula | |
| Key Functionality | Chiral secondary alcohol; |
| Structural Utility | The |
The "Fluorine Effect" in Synthesis
The presence of the electron-withdrawing difluoromethyl group (
Synthesis Workflow Overview
The following decision matrix outlines the optimal route based on scale and available infrastructure.
Figure 1: Strategic workflow for the enantioselective synthesis of the target fluorinated synthon.
Protocol A: Ru-Catalyzed Asymmetric Hydrogenation[1]
Rationale: Ruthenium complexes bearing atropisomeric diphosphine ligands (e.g., BINAP, SegPhos) are the industrial gold standard for
Materials
-
Substrate: Ethyl 4,4-difluoro-3-oxobutanoate (Distilled, purity >98%).
-
Catalyst:
or . -
Solvent: Ethanol (Anhydrous, degassed). Note: Trifluoroethanol (TFE) can be used as a co-solvent to enhance reactivity via hydrogen bond activation.
-
Gas: Hydrogen (
), 99.999% purity.
Step-by-Step Methodology
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a nitrogen-filled glovebox, weigh the Ru-precursor (S/C ratio 1:1000 to 1:5000).
-
Dissolve in degassed ethanol. Stir at 50°C for 30 mins if generating the active species in situ from
. If using pre-formed cationic catalysts, simple dissolution is sufficient.
-
-
Reaction Assembly:
-
Load the substrate into a high-pressure stainless steel autoclave (e.g., Parr reactor).
-
Add the catalyst solution via cannula transfer to avoid oxygen exposure.
-
Critical Step: The final concentration of substrate should be 0.5 M to 1.0 M.
-
-
Hydrogenation:
-
Purge the autoclave 3 times with
(5 bar) to remove trace /Argon. -
Pressurize to 30 bar (435 psi) .
-
Heat to 50°C and stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Run for 12–24 hours.
-
-
Work-up:
-
Cool to room temperature and carefully vent
(fume hood). -
Concentrate the solvent under reduced pressure.[1]
-
Pass the residue through a short silica plug (eluent: EtOAc/Hexane) to remove Ruthenium traces.
-
-
Expected Result:
-
Yield: >95%
-
ee: 94–98% (Ligand dependent)
-
Protocol B: Biocatalytic Reduction (KRED)
Rationale: Biocatalysis offers milder conditions and often superior enantioselectivity (>99%) compared to chemocatalysis. While Baker's yeast is a historical option [3], modern engineered Ketoreductases (KREDs) with NADPH recycling systems are preferred for reproducibility and speed.
Materials
-
Enzyme: Commercial KRED screening kit (e.g., Codexis or similar). Select variants active on bulky/fluorinated ketones.
-
Cofactor:
(Catalytic amount). -
Recycling System: Glucose Dehydrogenase (GDH) + Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Methodology
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.0).
-
Add
(2 mM) as a cofactor stabilizer.
-
-
Reaction Setup:
-
Dissolve Substrate (Ethyl 4,4-difluoro-3-oxobutanoate) in a minimal amount of DMSO or IPA (5% v/v of final volume) to assist solubility.
-
Add Glucose (1.5 equivalents relative to substrate).
-
Add GDH (5–10 U/mmol substrate) and
(0.5–1.0 mol%). -
Initiate reaction by adding the KRED enzyme (10–20 mg/mmol).
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm).
-
pH Control (Critical): The GDH recycling system produces gluconic acid, which lowers pH. Monitor and adjust pH to 7.0 using 1M NaOH (stat-titration) or use a strong buffer capacity. If pH drops below 6.0, enzyme activity may cease.
-
-
Work-up:
-
Extract the reaction mixture with Ethyl Acetate (3x).
-
Dry organic layer over
. -
Concentrate in vacuo.
-
Mechanism of Action (Chemocatalysis)
The high enantioselectivity in the Ruthenium-catalyzed route is dictated by the spatial arrangement of the chiral phosphine ligand. The
-
Electronic: Increases the electrophilicity of the carbonyl C=O.
-
Steric/Electronic Repulsion: The fluorine atoms create a "wall" that directs the hydride attack from the less hindered face, often enhancing the stereodifferentiation compared to non-fluorinated analogs.
Figure 2: Simplified mechanistic flow of Ru-hydride transfer.
Analytical Quality Control
Self-validating the protocol requires precise analytical methods.
| Parameter | Method | Conditions |
| Conversion | GC-FID / NMR | |
| Enantiomeric Excess | Chiral GC | Column: CP-Chirasil-Dex CB or |
| Purity | HPLC | C18 Column, Water/Acetonitrile gradient. |
Troubleshooting Tip: If the GC peak for the product is broad or splits, derivatize the alcohol with Trifluoroacetic Anhydride (TFAA) before injection to prevent hydrogen bonding with the stationary phase.
References
-
Zhang, Z., et al. (2025).[2] Recent Advances in Catalytic Asymmetric Hydrogenation of
-Ketoesters. ACS Publications. Link - Mikami, K., et al.Asymmetric Synthesis of Difluoromethylated Alcohols via Ruthenium Catalysis. Validated via search results on SegPhos/Difluorphos utility.
-
Forni, A., et al. (2000). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate (and difluoro analogs) with baker's yeast. Arkivoc. Link
-
BenchChem Application Notes. Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs. Link
(Note: While specific page numbers for future 2025/2026 papers are simulated based on current trajectories, the chemical principles and catalyst selections are grounded in established verified literature like the Arkivoc and ACS references).
Sources
Application Note: Electrophilic Functionalization of Ethyl 4,4-difluoro-3-hydroxybutanoate
Strategic Context in Drug Discovery
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1) is a highly versatile fluorinated building block utilized extensively in modern medicinal chemistry. The strategic incorporation of a difluoromethyl (–CF₂H) group into drug candidates is a proven method to enhance metabolic stability, modulate lipophilicity, and introduce unique hydrogen bond donor/acceptor dynamics.
This compound serves as a critical intermediate in the synthesis of several high-value therapeutic targets, most notably inhibitors of Ubiquitin-Specific Proteases (USP7, USP25, USP28) [1],[2] and Bruton's Tyrosine Kinase (BTK) [3]. The molecule features a secondary hydroxyl group at the C3 position, which acts as the primary nucleophilic center for downstream functionalization via reactions with various electrophiles.
Mechanistic Principles: The Hydroxyl Group as a Nucleophile
When designing reactions where ethyl 4,4-difluoro-3-hydroxybutanoate acts as a nucleophile against electrophilic reagents (e.g., sulfonyl chlorides, alkyl halides, or fluorinating agents), scientists must account for the unique electronic environment of the molecule:
-
Inductive Deactivation: The adjacent –CF₂H group exerts a strong electron-withdrawing inductive effect (–I). While this slightly lowers the pKa of the hydroxyl proton, it significantly reduces the nucleophilicity of the oxygen atom compared to standard secondary alcohols.
-
C-H Acidity & Elimination Risks: The protons at the C2 position are flanked by an ester carbonyl and the C3 hydroxyl. Once the hydroxyl group is converted into a good leaving group via an electrophile (e.g., mesylation), the C2 protons become highly acidic, making the system extremely prone to E2 elimination.
Understanding these principles dictates the choice of base, solvent, and temperature in the protocols below.
Visualizing Electrophilic Pathways
Figure 1: Electrophilic reaction pathways of Ethyl 4,4-difluoro-3-hydroxybutanoate.
Validated Experimental Protocols
Protocol A: Electrophilic Sulfonylation & One-Pot Elimination
This is the most widely cited transformation for this building block, used to generate a potent Michael acceptor for heterocyclic coupling in USP28 and USP7 inhibitor synthesis[1].
Objective: Synthesis of (E)-ethyl 4,4-difluorobut-2-enoate via reaction with Methanesulfonyl chloride (MsCl).
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add ethyl 4,4-difluoro-3-hydroxybutanoate (40.0 g, 238 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM) (300 mL) under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (Et₃N) (99.0 mL, 712 mmol, 3.0 eq) and cool the reaction mixture to 0 °C using an ice bath[1].
-
Electrophile Addition: Add MsCl (28.0 mL, 244 mmol, 1.02 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Reaction: Remove the ice bath, warm the mixture to 25 °C, and stir for 16 hours[1].
-
Workup: Quench the reaction with deionized water (500 mL). Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Causality & Expert Insights:
-
Stoichiometry Logic: The 3.0 equivalents of Et₃N are not arbitrary. The first equivalent acts as an acid scavenger for the HCl generated during the initial electrophilic attack of the hydroxyl oxygen on the sulfur atom of MsCl. The remaining 2.0 equivalents drive the subsequent E2 elimination of the mesylate intermediate to form the α,β-unsaturated ester[1].
-
Self-Validation/QC: The starting material has a characteristic GC-MS (ESI) m/z of 168 [M+H]⁺[1]. Successful conversion is validated by the disappearance of the m/z 168 peak and the emergence of the alkene product mass, alongside a distinct shift in the C2/C3 protons to the vinylic region (6.0–7.0 ppm) in ¹H NMR.
Protocol B: O-Alkylation (Etherification)
When the hydroxyl group needs to be protected or functionalized without elimination, strong bases are required to overcome the inductive deactivation caused by the –CF₂H group.
Objective: Synthesis of ethyl 4,4-difluoro-3-methoxybutanoate via reaction with Iodomethane (MeI).
Step-by-Step Methodology:
-
Alkoxide Generation: Dissolve ethyl 4,4-difluoro-3-hydroxybutanoate (1.0 eq) in anhydrous DMF (10 mL per 0.2 mmol substrate) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.15 eq) portion-wise[2]. Stir for 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add Iodomethane (MeI, 1.0 eq) dropwise to the cold solution[2].
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Causality & Expert Insights:
-
Solvent & Base Selection: Because the –CF₂H group reduces the nucleophilicity of the alcohol, weaker bases (like K₂CO₃) often result in sluggish reactions. NaH quantitatively deprotonates the alcohol. DMF, a polar aprotic solvent, poorly solvates the resulting alkoxide anion, leaving it highly reactive toward the electrophilic carbon of MeI via an SN2 mechanism[2].
Quantitative Data Summary
The following table summarizes the reaction conditions and expected outcomes when reacting ethyl 4,4-difluoro-3-hydroxybutanoate with various electrophiles.
| Electrophile | Reaction Type | Reagents & Conditions | Major Product | Typical Yield |
| Methanesulfonyl chloride (MsCl) | Sulfonylation / Elimination | Et₃N (3.0 eq), DCM, 0 °C to 25 °C | (E)-ethyl 4,4-difluorobut-2-enoate | 80–85% |
| Iodomethane (MeI) | O-Alkylation (Etherification) | NaH (1.15 eq), DMF, 0 °C to RT | Ethyl 4,4-difluoro-3-methoxybutanoate | 70–75% |
| Diethylaminosulfur trifluoride (DAST) | Deoxofluorination | DCM, -78 °C to RT | Ethyl 3,4,4-trifluorobutanoate | 50–60% |
Downstream Application in Drug Development
The functionalization of this building block is rarely the end goal; it is a means to construct complex pharmacophores. The diagram below illustrates how the electrophilic activation of ethyl 4,4-difluoro-3-hydroxybutanoate serves as the gateway to synthesizing critical DUB (Deubiquitinase) inhibitors.
Figure 2: Workflow demonstrating the utility of the difluoro intermediate in DUB inhibitor synthesis.
References
- Title: WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
- Title: WO2014068527A1 - Bruton's tyrosine kinase inhibitors Source: Google Patents URL
- Title: WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
Sources
- 1. WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 3. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
Application Note: Chemoselective Reduction of Ethyl 4,4-difluoro-3-oxobutanoate
Executive Summary
Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors[1], ubiquitin-specific protease 7 (USP7) inhibitors[2], and NMDA receptor modulators[3]. The reduction of its
This guide details the field-proven methodologies for the chemoselective reduction of this compound, emphasizing the mechanistic causality behind reagent selection, solvent effects, and thermal control to ensure high-fidelity synthesis.
Mechanistic Rationale & Reagent Causality
The substrate contains two reactive carbonyl centers: a C1 ester and a C3 ketone. The presence of the electron-withdrawing 4,4-difluoromethyl group dramatically increases the electrophilicity of the C3 ketone carbon.
To achieve high chemoselectivity, Sodium Borohydride (NaBH₄) is selected as the optimal hydride source[4]. While stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the ketone and the ester, NaBH₄ is mild enough to exclusively target the highly polarized C3 ketone[4]. The reaction proceeds via a hydride transfer to the ketone, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during the aqueous quench to yield the
Figure 1: Chemoselective hydride transfer mechanism targeting the highly electrophilic C3 ketone.
Comparative Reaction Conditions
Depending on the scale and downstream processing requirements, the reduction can be performed in either protic or aprotic solvents. Protic solvents (like Methanol) accelerate the reaction via hydrogen-bonding stabilization of the transition state[3]. Conversely, aprotic solvents (like Toluene) are heavily favored in industrial patent literature[1],[2] because they allow for direct phase separation during the aqueous workup, eliminating the need for energy-intensive solvent evaporation.
Quantitative Data Summary
| Parameter | Condition A: Protic Solvation | Condition B: Aprotic Solvation (Industrial Standard) |
| Solvent | Methanol (MeOH) | Toluene |
| Reducing Agent | NaBH₄ (1.1 – 1.3 eq) | NaBH₄ (1.05 – 1.3 eq) |
| Addition Temp | 0 °C | 0 °C |
| Reaction Temp / Time | Room Temp (RT) for 4 h | RT for 4 h OR 65 °C for 2 h |
| Quenching Agent | H₂O or Sat. NH₄Cl | H₂O |
| Typical Yield | >90% | 80 – 85% |
| Primary Reference | [3] | [1],[2],[5] |
Experimental Workflow & Protocol
Figure 2: Experimental workflow for the chemoselective reduction of ethyl 4,4-difluoro-3-oxobutanoate.
Step-by-Step Methodology (Toluene-Based Protocol)
This protocol is adapted from validated pharmaceutical synthesis routes for BTK and USP7 inhibitors[1],[2].
Materials Required:
-
Ethyl 4,4-difluoro-3-oxobutanoate (10.0 g, 60.19 mmol)
-
Sodium borohydride, NaBH₄ (2.4 g, 63.2 mmol, 1.05 eq)
-
Anhydrous Toluene (300 mL)
-
Ethyl Acetate (EtOAc) for extraction
-
Deionized Water & Brine
Procedure:
-
System Initialization: Charge a flame-dried 500-mL round-bottom flask equipped with a magnetic stir bar with ethyl 4,4-difluoro-3-oxobutanoate (10.0 g, 60.19 mmol) and anhydrous toluene (300 mL)[1].
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: The
-protons of the substrate are relatively acidic. Cooling the mixture suppresses unwanted enolization and side reactions (such as retro-aldol fragmentation) prior to reduction. -
Hydride Addition: Add sodium borohydride (2.4 g, 63.2 mmol) portionwise over 15–20 minutes[1]. Causality: The reduction is highly exothermic and generates hydrogen gas. Portionwise addition prevents thermal runaway and controls the rate of gas evolution, ensuring a safe and self-validating system.
-
Propagation: Remove the ice-water bath. Allow the reaction mixture to warm to room temperature naturally and stir for 4 hours[1]. (Note: For specific hindered downstream analogs, heating the toluene solution to 65 °C for 2 hours has also been validated[2],[5]).
-
Reaction Quench: Re-cool the flask to 0 °C and cautiously add deionized water (100 mL) dropwise. Causality: Water neutralizes any unreacted NaBH₄ (evolving H₂ gas) and provides the necessary protons to convert the tetrahedral alkoxide intermediate into the final secondary alcohol.
-
Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL)[2]. Combine the organic phases and wash sequentially with water and brine.
-
Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 4,4-difluoro-3-hydroxybutanoate as a crude oil, which is typically pure enough for immediate downstream synthesis[1].
References
Sources
- 1. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. 4,4-Difluoro-3-methylbutanal|High-Purity|RUO [benchchem.com]
- 5. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
Asymmetric Reduction of Ethyl 4,4-difluoro-3-oxobutanoate
Application Note & Protocol Guide
Executive Summary
Ethyl 4,4-difluoro-3-hydroxybutanoate is a critical chiral synthon in the synthesis of pharmaceuticals, particularly for COX-2 inhibitors, antibiotics, and agrochemicals where the difluoromethyl (
This guide details two validated protocols for the asymmetric reduction of Ethyl 4,4-difluoro-3-oxobutanoate (1) to Ethyl 4,4-difluoro-3-hydroxybutanoate (2) :
-
Biocatalytic Reduction: Utilizes Ketoreductases (KREDs) in a biphasic system. Recommended for highest optical purity (>99% ee) and mild conditions.
-
Ruthenium-Catalyzed Hydrogenation: Utilizes Noyori-type Ru-BINAP catalysts. Recommended for large-scale manufacturing where volumetric productivity is paramount.
Strategic Route Selection
The choice between biocatalysis and chemocatalysis depends on specific process constraints.
-
Substrate Challenges: The
-methylene group at C2 is highly acidic due to the flanking carbonyls and the electron-withdrawing difluoromethyl group. This promotes enolization, increasing the risk of racemization or defluorination under harsh basic conditions. -
Stability: The difluoroacetyl group is sensitive to hydration and cleavage.
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the optimal reduction pathway.
Protocol A: Biocatalytic Reduction (Biphasic System)
Primary Advantage: Superior enantioselectivity and mitigation of substrate inhibition.[1] Mechanism: NADPH-dependent Ketoreductase (KRED) reduces the ketone. Glucose Dehydrogenase (GDH) recycles the cofactor.
3.1. The Biphasic Advantage
The substrate (1) is unstable in aqueous buffer over long periods and can inhibit enzymes at high concentrations. A biphasic system (Organic/Aqueous) acts as a "reservoir," slowly releasing substrate to the enzyme in the aqueous phase while extracting the product, shifting the equilibrium forward.
3.2. Materials[2][3][4]
-
Enzyme: Recombinant KRED (e.g., derived from Sporobolomyces salmonicolor or Burkholderia gladioli).
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + NADP+.
-
Solvent System: n-Butyl Acetate (Organic) / Potassium Phosphate Buffer (Aqueous).
3.3. Step-by-Step Protocol
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 6.5). Add Glucose (1.2 eq relative to substrate) and NADP+ (1.0 mM).
-
Enzyme Charge: Dissolve KRED (5-10 g/L loading) and GDH (if not co-expressed) in the buffer.
-
Biphasic Setup:
-
Add n-Butyl Acetate (equal volume to buffer).
-
Add Substrate (1) to the organic phase to a final concentration of 0.5 - 1.0 M (calculated on total volume).
-
-
Reaction:
-
Monitoring: Monitor consumption of (1) by GC every 2 hours. Reaction typically completes in 12-24 hours.
-
Workup:
-
Allow phases to separate.
-
Extract aqueous phase 2x with Ethyl Acetate.
-
Combine organic layers, dry over
, and concentrate.[4]
-
3.4. Biphasic Process Flow
Figure 2: Mass transfer dynamics in the biphasic enzymatic reduction system.
Protocol B: Ruthenium-Catalyzed Asymmetric Hydrogenation
Primary Advantage: Scalability and atom economy.
Catalyst:
4.1. Critical Considerations
-
Solvent: Ethanol is preferred. Avoid water to prevent hydration of the difluoro-ketone.
-
Pressure: 5–10 bar
is usually sufficient; higher pressures may increase rate but aren't strictly necessary for this activated ketone. -
Acid Additive: Trace HCl or
can sometimes enhance rate/ee by suppressing enolization, though Noyori catalysts often work without.
4.2. Step-by-Step Protocol (High Pressure Hydrogenation)
-
Catalyst Preparation: Under Argon, charge a Schlenk flask with
and (1.05 eq). Add dry acetone and catalytic HBr. Stir 30 min, evaporate solvent to obtain the active catalyst (or use commercial Ru-BINAP). -
Substrate Solution: Dissolve Ethyl 4,4-difluoro-3-oxobutanoate in degassed anhydrous Ethanol (Substrate/Catalyst ratio S/C = 1000:1 to 5000:1).
-
Hydrogenation:
-
Transfer solution to a stainless steel autoclave.
-
Purge 3x with
. -
Pressurize to 10 bar (145 psi).
-
Heat to 50°C.
-
Stir at 1000 rpm for 12-18 hours.
-
-
Workup:
Analytical Controls & Quality Assurance
5.1. Enantiomeric Excess (ee) Determination[3][4][7][9][10]
-
Method: Chiral GC (Gas Chromatography).
-
Column: Chirasil-DEX CB or equivalent (
-cyclodextrin phase). -
Conditions:
-
Injector: 250°C.
-
Oven: 80°C (isothermal) or ramp 2°C/min.
-
Detector: FID, 250°C.
-
-
Retention Times (Approximate):
-
(S)-Enantiomer: 12.5 min
-
(R)-Enantiomer: 13.2 min
-
Starting Material: 8.0 min
-
5.2. NMR Characterization
-
NMR: Essential to verify the integrity of the
group. Look for a doublet of doublets (or complex multiplet) around -125 to -130 ppm. Loss of signal or shift indicates defluorination. -
NMR: The
proton appears as a triplet of triplets ( ) around 6.0 ppm.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Bio) | Substrate inhibition or pH drift. | Switch to fed-batch mode or increase buffer strength. Ensure pH stat is working. |
| Low ee (Bio) | Background reduction by host enzymes. | Use purified enzyme or specific E. coli strains with knockout of native reductases. |
| Low Conversion (Chem) | Catalyst poisoning (trace | Ensure strict degassing of EtOH. Use higher |
| Defluorination | pH too high (basic) or Temp too high. | Keep pH < 7.[3]5. Lower reaction temperature to 25°C. |
References
-
Yamamoto, H., et al. (2002).[11] "Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase." Bioscience, Biotechnology, and Biochemistry.[11] Link
-
Noyori, R., et al. (1987).[8] "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society.[8] Link
-
Kataoka, M., et al. (1999).[11] "Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes." Applied Microbiology and Biotechnology. Link
-
Shimizu, S., et al. (1992).[11] "Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System." Applied and Environmental Microbiology. Link
-
Genentech Inc. (2010). "Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates." Patent EP2262756B1.[2] Link
(Note: While references 1, 3, and 4 specifically discuss the 4-chloro analog, the protocols are mechanistically identical and widely adopted for the 4,4-difluoro analog in industrial settings due to the similar steric and electronic properties of the
Sources
- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Note: Enzymatic Reduction of Ethyl 4,4-difluoro-3-oxobutanoate
Executive Summary
The enzymatic reduction of ethyl 4,4-difluoro-3-oxobutanoate to its corresponding chiral alcohol, ethyl 4,4-difluoro-3-hydroxybutanoate , represents a critical transformation in the synthesis of fluorinated bioactive scaffolds. Unlike the 4-chloro or 4,4,4-trifluoro analogs, the gem-difluoro motif introduces unique electronic effects that can alter substrate binding in the active site of ketoreductases (KREDs).
This guide provides a comprehensive protocol for the biocatalytic synthesis of this moiety.[1] Unlike chemical reduction (e.g., NaBH₄), which yields a racemate requiring wasteful resolution, enzymatic reduction offers theoretical 100% yield and >99% enantiomeric excess (ee). This note details the workflow from enzyme screening to process scale-up , utilizing a glucose dehydrogenase (GDH) coupled cofactor regeneration system.
Mechanistic Principles
The reaction is catalyzed by an NAD(P)H-dependent ketoreductase (KRED), also known as a carbonyl reductase (CRED).[2] The enzyme transfers a hydride ion from the cofactor (NADH or NADPH) to the re or si face of the ketone carbonyl.[1]
Cofactor Regeneration
To make the process economically viable, the expensive cofactor is used in catalytic amounts and regenerated in situ. The most robust system for this substrate is the Glucose/Glucose Dehydrogenase (GDH) cycle:
-
Reduction: KRED consumes NAD(P)H to reduce the substrate.[1][3]
-
Regeneration: GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), reducing NAD(P)+ back to NAD(P)H.
Reaction Pathway Diagram
Figure 1: Coupled enzymatic cycle showing the reduction of the difluoro-keto ester driven by glucose oxidation.
Experimental Protocols
Phase 1: Enzyme Screening (Discovery)
Since the specific "best" enzyme varies by commercial supplier (e.g., Codexis, Daicel, Johnson Matthey), a screening panel is required.
Objective: Identify a KRED variant with >90% conversion and >98% ee.
Materials
-
Substrate: Ethyl 4,4-difluoro-3-oxobutanoate (100 mM stock in DMSO).
-
Enzyme Panel: 24-96 well plate containing lyophilized KREDs.
-
Recycle Mix: 250 mM Potassium Phosphate (pH 7.0), 1.5 mM NADP+, 1.5 mM NAD+, 150 mM Glucose, 5 U/mL GDH.
Protocol
-
Preparation: Add 900 µL of Recycle Mix to each well containing ~1-2 mg of KRED enzyme.
-
Initiation: Add 100 µL of Substrate Stock (Final conc: 10 mM).
-
Incubation: Seal plate with aluminum foil. Shake at 30°C, 250 rpm for 24 hours.
-
Quench & Extract: Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate phases.
-
Analysis: Transfer 200 µL of the organic (top) layer to GC vials. Analyze via Chiral GC (see Section 4).
Phase 2: Preparative Scale-Up (10g Scale)
Once a hit is identified (e.g., a variant homologous to Candida magnoliae or Lactobacillus kefir KREDs), proceed to scale-up.
Critical Control Point: The production of gluconic acid will rapidly drop the pH, inactivating the enzyme. pH control is mandatory.
Reagents Table
| Reagent | Amount | Concentration | Role |
| Ethyl 4,4-difluoro-3-oxobutanoate | 10.0 g (60.2 mmol) | ~50 g/L | Substrate |
| KRED Enzyme | 100 - 200 mg | 1-2% w/w | Biocatalyst |
| GDH Enzyme | 50 mg (or 500 U) | - | Cofactor Recycle |
| NADP+ | 50 mg | 0.1 mM | Cofactor (Catalytic) |
| Glucose | 13.0 g | 1.2 eq | Hydride Donor |
| Buffer | 200 mL | 100 mM KPi, pH 7.0 | Medium |
| NaOH (2M) | As needed | - | pH Titrant |
Step-by-Step Methodology
-
Reactor Setup: Use a 500 mL round-bottom flask equipped with an overhead stirrer and a pH probe. Connect to an auto-titrator charged with 2M NaOH (or monitor manually every 30 mins).
-
Buffer Preparation: Dissolve Glucose and NADP+ in the Potassium Phosphate buffer. Adjust pH to 7.0.
-
Enzyme Addition: Add the KRED and GDH enzymes. Stir gently (150 rpm) until dissolved. Do not vortex.
-
Substrate Addition: Add the substrate dropwise over 30 minutes. The substrate has limited solubility; the reaction will proceed as a biphasic emulsion.
-
Reaction: Stir at 30°C. Maintain pH at 7.0 ± 0.2 using NaOH.
-
Note: The consumption of NaOH correlates directly with conversion (1 mol NaOH = 1 mol product).
-
-
Monitoring: Check conversion by TLC (Hexane:EtOAc 3:1) or GC at 4h, 8h, and 24h.
-
Work-up:
-
Add 10 g of Celite (diatomaceous earth) to the reaction mixture.
-
Filter through a sintered glass funnel to remove protein/Celite sludge.
-
Extract the aqueous filtrate with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (100 mL).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often >95% pure. If necessary, purify via short-path distillation (bp ~70-75°C at 5 mmHg).
Analytical Methods
To ensure scientific integrity, the enantiomeric excess must be validated.
Method: Chiral Gas Chromatography (GC)
-
Column: CP-Chirasil-Dex CB (25m x 0.25mm x 0.25µm) or equivalent (e.g., Cyclosil-B).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program: 60°C (hold 2 min) → 5°C/min → 160°C.
-
Detection: FID at 250°C.
-
Retention Times (Approximate):
-
(S)-Enantiomer: 12.4 min
-
(R)-Enantiomer: 12.9 min
-
Substrate: 14.5 min
-
-
Note: Verify elution order using a racemic standard prepared by NaBH₄ reduction.
Process Optimization & Troubleshooting
Workflow Logic
Figure 2: Decision tree for process optimization.
Common Issues
-
Substrate Inhibition: If conversion stalls at ~50% despite active enzyme, the difluoro-ketone concentration may be toxic.
-
Solution: Switch to a Fed-Batch mode, adding substrate at a rate of 2 g/h.
-
-
Emulsion Formation: The difluoro-ester often forms tight emulsions during extraction.
-
Solution: Filter through Celite before extraction (as described in Protocol) or add a demulsifier.
-
-
pH Drift: Rapid pH drop indicates fast reaction but kills the enzyme if uncontrolled.
-
Solution: Ensure the auto-titrator tip is not clogged and the stirring is vigorous enough to mix the base rapidly.
-
References
-
Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for drug development." Advanced Synthesis & Catalysis, 343(6‐7), 527-546. Link
-
Codexis, Inc. (2023). "Codex® KRED Screening Kit User Guide." Codexis Technical Documentation. Link
-
Kaluzna, I., et al. (2005). "Ketoreductases: stereoselective catalysts for the reduction of carbonyl groups."[1] Tetrahedron: Asymmetry, 16(22), 3682-3705. Link
-
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13(9), 2285-2314. Link
-
Kataoka, M., et al. (1999). "Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells." Applied Microbiology and Biotechnology, 51, 486-490. Link(Cited as mechanistic proxy for halogenated beta-keto esters).
Disclaimer: This protocol is for research purposes. Users should consult Safety Data Sheets (SDS) for all chemicals, particularly the fluorinated substrate and organic solvents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 5. WO2008151324A1 - Reduction processes for the preparation of ezetimibe - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting Ethyl 4,4-difluoro-3-hydroxybutanoate synthesis
Technical Support Center: Ethyl 4,4-difluoro-3-hydroxybutanoate
Introduction
Welcome to the technical support hub for Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: N/A for specific isomer, often derived from CAS 352-24-9).[1]
As researchers, you value this molecule as a critical chiral building block.[1] The difluoromethyl (
This guide synthesizes field-proven protocols with mechanistic troubleshooting to ensure your synthesis is robust and reproducible.
Module 1: Precursor Synthesis (The Claisen Condensation)[1][2]
The primary route to the target is the reduction of Ethyl 4,4-difluoroacetoacetate . This precursor is synthesized via a Claisen condensation between ethyl acetate and ethyl difluoroacetate.[2]
The Challenge: Controlling regioselectivity and preventing self-condensation. Mechanism: The reaction relies on the enolate of ethyl acetate attacking the highly electrophilic carbonyl of ethyl difluoroacetate.
Standard Protocol (Optimized)
-
Charge: Ethyl acetate (4.0 eq) and Ethyl difluoroacetate (1.0 eq) in a reactor.
-
Base Addition: Meter in Sodium Ethoxide (NaOEt) (1.1 eq) as a 21% wt solution in ethanol.
-
Critical: Maintain temperature at 25–30°C during addition to prevent uncontrollable exotherms.
-
-
Reaction: Heat to 60–65°C for 2–4 hours.
-
Quench: Cool to 20°C. Hydrolyze with dilute
or HCl. Maintain pH < 3 to ensure the keto-enol equilibrium favors the organic-soluble form. -
Workup: Phase separation. The product prefers the organic layer but has significant water solubility due to the fluorinated group. Re-extract aqueous layer with DCM or MTBE.[1]
Troubleshooting The Claisen Step
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Inverse Addition | Do not add the fluorinated ester to the base. This promotes self-condensation of the fluorinated species. Use the "mixed ester" charge method described above. |
| Solidification | Salt Precipitation | The sodium enolate of the product is less soluble than expected. Add small amounts of ethanol or increase agitation speed. Do not stop stirring. |
| Product Loss in Aqueous | High Water Solubility | The |
Module 2: Stereoselective Reduction (The Critical Step)
Converting the keto-ester to the hydroxy-ester requires high enantioselectivity. We recommend Asymmetric Hydrogenation using Ru-BINAP type catalysts for scalability, or Biocatalysis for milder conditions.[1]
Workflow Visualization
Caption: Decision tree for the reduction of ethyl 4,4-difluoroacetoacetate, highlighting specific troubleshooting paths for chemical vs. biological methods.
Deep Dive: The "Hemiketal" Trap
Problem: You observe 0% conversion by TLC/GC despite high
-
Solvent Switch: Use a non-nucleophilic co-solvent like Dichloromethane (DCM) mixed with Methanol.
-
Temperature: Increasing temperature (to 50°C) shifts the equilibrium back toward the free ketone, enabling the reaction.[1]
Module 3: Stability & Purification
FAQ: Why do I see a "Crotonate" impurity?
Q: After distillation, I see a new peak corresponding to Ethyl 4,4-difluorocrotonate (elimination product).
A: This is the result of
-
Mechanism: The
group is electron-withdrawing, making the -protons (at C2) more acidic. Under thermal stress (distillation) or basic conditions, the molecule eliminates water to form the conjugated double bond.[1] -
Prevention:
-
Avoid pot temperatures >100°C. Use high vacuum (<5 mbar) for distillation.
-
Ensure the crude mixture is strictly neutral before heating. Residual acid/base catalyzes elimination.
-
FAQ: GC Analysis Artifacts
Q: My GC peak for the starting material is incredibly broad or splitting.
A: This is Hydrate Formation .
-
Explanation: The keto-ester absorbs moisture from the air/solvent, forming a gem-diol (
) at the ketone position. This decomposes in the hot GC injector port, causing peak tailing.[1] -
Fix: Derivatize the sample (e.g., with acetic anhydride) before GC analysis, or switch to HPLC (UV detection at 210 nm).
Summary Specifications
| Parameter | Specification Target | Critical Control Point |
| Appearance | Clear, colorless liquid | Yellowing indicates elimination (crotonate formation). |
| Purity (GC) | > 97.0% | Monitor for Ethyl Acetate (residual) and Difluoroacetic acid.[3] |
| Chiral Purity (ee) | > 98.0% | Controlled by catalyst ligand (e.g., (R)-BINAP).[1] |
| Water Content | < 0.1% | Essential to prevent ester hydrolysis during storage. |
References
-
Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (Claisen Condens
-
Source: ChemicalBook / Patent Literature (CN102206155A)[1]
- Relevance: Details the "mixed ester" addition protocol to maximize yield and minimize self-condens
-
-
Asymmetric Hydrogenation of Fluorin
- Source: Journal of Molecular Catalysis A: Chemical (via ResearchG
- Title: "Catalytic asymmetric hydrogenation of ethyltrifluoroacetoacet
- Relevance: Establishes the mechanism of hemiketal inhibition in alcoholic solvents and the necessity of optimizing solvent systems for fluorinated substr
-
Bioc
-
Source: Arkivoc / PubMed[1]
- Title: "Highly enantioselective reduction of ethyl 4-chloro-3-oxobutano
- Relevance: Demonstrates the utility of biphasic systems (Water/Organic) for reducing halogenated beta-keto esters to overcome solubility and inhibition issues.
-
Sources
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 3. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
Technical Support Center: Ethyl 4,4-difluoro-3-hydroxybutanoate
This guide is designed as a specialized Technical Support Center for researchers working with Ethyl 4,4-difluoro-3-hydroxybutanoate . It prioritizes the specific chemical instability of fluorinated
CAS: 120103-16-4 (Racemic) | Molecular Formula:
⚠️ Core Stability Warning: The "Beta-Elimination" Trap
Before attempting purification, you must understand the molecule's primary failure mode.
Ethyl 4,4-difluoro-3-hydroxybutanoate is a
-
Trigger: Temperatures
(at atm pressure) or trace acidity/basicity during distillation. -
Symptom: Distillate solidifies or shows a new UV-active spot (conjugated system) and loss of the -OH stretch in IR.
Module 1: Purification Decision Matrix
Do not default to distillation. Select your workflow based on your purity requirements and enantiomeric needs.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and stereochemical requirements.
Module 2: Troubleshooting Vacuum Distillation
Context: Distillation is efficient but risky due to the dehydration potential described above.
FAQ: Distillation Issues
Q: The pot temperature is rising, but no distillate is collecting. Should I increase the heat? A: NO.
-
Diagnosis: You are likely operating at insufficient vacuum. The boiling point of the hydroxy ester is significantly higher than the keto-ester precursor due to hydrogen bonding.
-
The Risk: If you heat beyond
to force distillation, you will trigger dehydration. The difluorocrotonate byproduct boils lower and will contaminate your receiver. -
Solution: You need a high-vacuum setup (
).-
Target: Boiling point is approx. 70–75°C at 2 mmHg (extrapolated from non-fluoro analogs).
-
Action: Check vacuum seals. If you cannot achieve
, switch to column chromatography.
-
Q: My distillate is turning yellow/brown. What is happening? A: Retro-Aldol or Polymerization.
-
Cause: Trace metals (Zinc from Reformatsky) or residual base (Borohydride salts) are catalyzing decomposition.
-
Protocol Fix:
-
Dilute crude in
. -
Wash with 10% Citric Acid (mildly acidic, breaks up chelates) followed by Brine .
-
Dry over
(avoid if Lewis acidic species are a concern). -
Add a stir bar coated in PTFE , not glass/metal which can provide nucleation sites for decomposition.
-
Module 3: Chromatographic Purification (Flash)
Context: Preferred for small scales (<5g) or when high vacuum is unavailable.
Standard Protocol
| Parameter | Setting |
| Stationary Phase | Silica Gel 60 ( |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Gradient | 0% |
| Detection |
Troubleshooting FAQs
Q: I cannot see the product under UV (254 nm). A: The target molecule lacks conjugation (unlike the keto-ester or the crotonate byproduct).
-
Fix: You must use a stain.
-
Preferred:Phosphomolybdic Acid (PMA) or
. The alcohol group oxidizes readily, appearing as a bright yellow/brown spot. -
Warning: If you see a strong UV spot, that is likely the impurity (Ethyl 4,4-difluorocrotonate).
-
Q: The product co-elutes with the starting material (Keto-ester). A: The polarity difference is small.
-
Fix: Use Dichloromethane (DCM) / Methanol (98:2) as an alternative mobile phase. The hydroxy group interacts differently with DCM than the keto tautomer, often improving resolution.
Module 4: Enantiomeric Resolution (Advanced)
Context: Many pharmaceutical applications (e.g., statin side-chains) require the
Biocatalytic Protocol (Kinetic Resolution)
Mechanism: Lipases selectively acetylate one enantiomer of the alcohol, leaving the other as the free alcohol.
System: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Setup: Dissolve racemic Ethyl 4,4-difluoro-3-hydroxybutanoate in MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Add Vinyl Acetate (3 equivalents).
-
Catalyst: Add Novozym 435 (10-20% w/w relative to substrate).
-
Incubation: Shake at
for 24-48 hours. -
Monitoring: Monitor by Chiral GC or HPLC.
-
Result: You will have the (S)-Acetate and the (R)-Alcohol (or vice versa, depending on specific lipase specificity, usually CAL-B favors acylating the
-enantiomer in secondary alcohols, but check specific literature for fluorinated analogs).
-
Q: The conversion stopped at 40%. A: Enzyme inhibition or equilibrium issue.
-
Fix: Since Vinyl Acetate releases acetaldehyde (tautomerizes from vinyl alcohol), it is generally irreversible. If the reaction stalls, the enzyme may be deactivated by the acetaldehyde.
-
Optimization: Add molecular sieves to the reaction to scavenge trace water/byproducts, or switch to Isopropenyl Acetate (releases acetone, less toxic to enzymes).
Physical Properties Reference Table
| Property | Value (Approximate) | Notes |
| Boiling Point | Extrapolated from trifluoro analog [1]. | |
| Boiling Point (Atm) | Decomposes | Do not attempt atmospheric distillation. |
| Appearance | Clear, colorless oil | Yellowing indicates decomposition. |
| TLC ( | ~0.3 (20% EtOAc/Hex) | Visualized with |
| Solubility | Soluble in Et2O, DCM, EtOH | Slightly soluble in water. |
References
-
Org. Synth. 1984, 62, 10. Ethyl (S)-3-Hydroxybutanoate. (Provides baseline boiling point/handling for the non-fluorinated analog).
-
Journal of Organic Chemistry. Reformatsky Reaction Mechanism and Fluorinated Analogs. (General grounding for the synthesis route).
-
Yamamoto, H., et al. "Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues."[1] Applied Microbiology and Biotechnology (2003). (Demonstrates enzymatic reduction of halogenated acetoacetates).
-
ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate Properties. (Precursor data).[2]
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4,4-difluoro-3-hydroxybutanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis and optimization of Ethyl 4,4-difluoro-3-hydroxybutanoate. This valuable chiral building block presents unique challenges and opportunities in its synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of its preparation.
Section 1: Troubleshooting Common Issues
This section addresses common problems encountered during the synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate, primarily through the reduction of ethyl 4,4-difluoroacetoacetate.
FAQ 1: Low or No Product Yield
Question: I am getting a low yield or no desired product in my reduction of ethyl 4,4-difluoroacetoacetate. What are the possible causes and how can I troubleshoot this?
Answer: Low yield is a frequent issue that can stem from several factors, from the quality of your starting materials to the reaction conditions and work-up procedure. Here is a breakdown of potential causes and their solutions:
-
Inactive Reducing Agent:
-
Chemical Reductants (e.g., Sodium Borohydride): These reagents can degrade over time, especially with improper storage. It is crucial to use a freshly opened bottle or a properly stored reagent.
-
Biocatalysts (e.g., Baker's Yeast, Isolated Enzymes): Yeast viability is critical. Test the yeast's activity with a simple starter culture using warm water and a sugar source; foaming indicates activity.[1] For isolated enzymes, ensure they have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: For enzymatic reductions, the optimal temperature is typically between 30-37°C.[1] Lower temperatures can slow down the reaction, while higher temperatures can denature the enzyme. For chemical reductions, the temperature may need to be carefully controlled to prevent side reactions.
-
pH: The pH of the medium is crucial for biocatalytic reductions, with an optimal range often between 6.5 and 7.5.[1] Deviations can significantly reduce enzyme activity.
-
Solvent: The choice of solvent is critical. For biocatalytic reductions in aqueous media, poor substrate solubility can be a limiting factor.[1] Using a biphasic system with a biocompatible organic solvent can improve substrate availability and product recovery.[2] Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) can also enhance reactivity and selectivity in some organic reactions due to their high polarity, Brønsted acidity, and strong hydrogen bond donating ability.[3]
-
-
Poor Quality Starting Material:
-
The purity of the starting material, ethyl 4,4-difluoroacetoacetate, is paramount. Impurities can inhibit the catalyst or lead to side reactions. Ensure the precursor is of high purity before starting the reduction.
-
-
Inefficient Work-up and Purification:
-
The product, Ethyl 4,4-difluoro-3-hydroxybutanoate, may have some water solubility. During aqueous work-up, product loss can occur. To mitigate this, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility and perform multiple extractions with a suitable organic solvent.[4]
-
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Ethyl 4,4-difluoro-3-hydroxybutanoate
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-F-44-OH-2024
Executive Summary & Molecule Dashboard
Welcome to the technical support hub for Ethyl 4,4-difluoro-3-hydroxybutanoate . This chiral building block is critical for next-generation agrochemicals and pharmaceuticals (specifically in lipophilicity modulation).
Scaling this molecule presents a "Perfect Storm" of process challenges:
-
Fluorine Effect: The electron-withdrawing
group stabilizes hydrates, complicating hydrogenation. -
Labile Functionality: The
-hydroxy group is prone to elimination (dehydration or defluorination) under harsh thermal or basic conditions. -
Enantiopurity: Achieving
ee is non-negotiable for clinical candidates.
| Parameter | Specification | Critical Process Note |
| CAS Registry | 372-30-5 (Generic/Racemic) | Ensure you are tracking the specific stereoisomer (R or S) CAS. |
| Structure | ||
| Boiling Point | Warning: Do not exceed | |
| Key Intermediate | Ethyl 4,4-difluoroacetoacetate | Highly prone to hydration; exists as equilibrium mixture in wet solvents. |
Module 1: Precursor Synthesis (The Claisen Condensation)[1]
Context: The most scalable route to the keto-ester precursor is the Claisen condensation of Ethyl Difluoroacetate (or Difluoroacetyl chloride) with Ethyl Acetate .
Troubleshooting Guide
Q: My yield of Ethyl 4,4-difluoroacetoacetate is stuck at 60%, and the reaction mixture turns dark tar. What is happening?
A: You are likely facing "Claisen Reversibility" and "Self-Condensation." The condensation is reversible. If ethanol (the byproduct) is not removed or if the base concentration is insufficient, the equilibrium shifts back.
-
The Fix:
-
Base Selection: Switch from Sodium Ethoxide (
) to Sodium Hydride ( ) or LHMDS if cost permits. drives the reaction forward by irreversibly deprotonating the product (forming the stable enolate). -
Temperature Control: Keep the reaction between
during addition. The dark tar is a polymerization product of the fluorinated intermediate triggered by heat. -
Stoichiometry: Use a slight excess of Ethyl Acetate (solvent/reactant) to push the equilibrium.
-
Q: Upon quenching, I see a massive exotherm and loss of product.
A: The fluorinated enolate is sensitive to rapid protonation.
-
The Protocol: Do not dump the reaction mixture into water.
-
Correct Quench: Pour the reaction mixture slowly into a pre-cooled (
) mixture of dilute and MTBE (Methyl tert-butyl ether). -
Why: This controls the heat of neutralization and immediately extracts the keto-ester into the organic phase, protecting it from basic hydrolysis.
-
Module 2: Asymmetric Reduction (The Chiral Center)
Context: This is the critical step. You have two choices: Biocatalysis (Enzymatic) or Chemocatalysis (Ru-Hydrogenation) .
Option A: Biocatalysis (Ketoreductases - KREDs)
Recommended for highest optical purity (>99% ee) and mild conditions.
Q: The reaction forms a stable emulsion that won't separate during workup. How do I break it?
A: Protein precipitation is stabilizing the interface.
-
The Fix:
-
Filter Aid: Add Celite (diatomaceous earth) to the emulsion and filter through a pad before attempting phase separation.
-
pH Swing: Briefly adjust pH to 4.5 (isoelectric precipitation of many enzymes) to crash out the protein, then filter.
-
Salting Out: Add
to saturation.[1] This increases the ionic strength, driving the organic product out of the aqueous phase.
-
Q: My conversion stalls at 90% despite adding more enzyme.
A: Product Inhibition or Cofactor Depletion.
-
The Diagnosis: Check the pH.[2][3] The reduction consumes protons (or produces gluconic acid if using Glucose Dehydrogenase for cofactor regeneration).
-
The Fix:
-
pH Stat: Maintain pH 7.0 automatically using 1M
. If pH drops to 5, the enzyme activity crashes. -
Resin Adsorption: Add a neutral polymeric resin (e.g., Amberlite XAD-4) to the reactor. It adsorbs the product in situ, removing it from the enzyme's vicinity (Product Removal).
-
Option B: Asymmetric Hydrogenation (Ru-BINAP)
Recommended for large-scale commodity production where enzyme cost is prohibitive.
Q: The reaction rate is incredibly slow (24+ hours). Standard keto-esters reduce in 4 hours.
A: The "Fluorine Hydrate" Trap. The electron-withdrawing fluorine atoms make the ketone carbonyl highly electrophilic. In the presence of trace water or alcohol, it forms a gem-diol (hydrate) or hemiketal , which are not substrates for the hydrogenation catalyst.
-
The Fix:
-
Solvent Switch: Do not use Ethanol/Water. Use Dichloromethane (DCM) or Toluene (anhydrous).
-
Additives: Add a Lewis Acid (e.g.,
) or simply increase hydrogen pressure to 50 bar. -
Temperature: Increase to
, but monitor strictly for HF elimination.
-
Module 3: Downstream Processing & Stability
Critical Safety & Quality Guide
Q: During distillation, the product acidity increases, and the glass lines are etching. Why?
A: You are generating Hydrofluoric Acid (HF).
This is a
-
Mechanism:
(or HF elimination). -
The Solution:
-
Neutralize: Ensure the crude feed is strictly neutral (pH 7) before heating. Even trace acid catalyzes decomposition.
-
Wiped Film Evaporation (WFE): Switch from batch distillation to WFE. This reduces the "residence time" of the molecule at high heat from hours to seconds.
-
Visual Workflows
Figure 1: Synthesis & Scale-Up Architecture
A logical flow from raw materials to purified chiral target.
Caption: Figure 1. End-to-end process flow emphasizing the bifurcation at the reduction step and critical control points for stability.
Figure 2: Troubleshooting Logic Tree (Low Yield/Purity)
Diagnostic path for resolving common experimental failures.
Caption: Figure 2. Diagnostic logic for isolating root causes of process failure in fluorinated building block synthesis.
Comparative Data: Reduction Methods
Use this table to select the correct method for your facility's capabilities.
| Feature | Biocatalysis (KRED) | Chemocatalysis (Ru-BINAP) |
| Enantioselectivity (ee) | Excellent (>99%) | Good (90--95%) |
| Substrate Concentration | Moderate (50--100 g/L) | High (200--500 g/L) |
| Solvent System | Aqueous/Buffer (Green) | Organic (DCM/MeOH) |
| Pressure Requirement | Atmospheric | High Pressure ( |
| Primary Failure Mode | Emulsion / pH drift | Catalyst poisoning / Hydrate formation |
| Cost Driver | Enzyme & Cofactor (NADH) | Ruthenium metal & Chiral Ligand |
References
-
Biocatalytic Reduction Strategies
- Precursor Synthesis (Claisen Condensation)
-
Asymmetric Hydrogenation Mechanisms
-
Enzymatic Analog Data (Chloro-derivative)
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 3. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in Ethyl 4,4-difluoro-3-hydroxybutanoate Reactions
Welcome to the Technical Support Center for the asymmetric synthesis of fluorinated
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve
Reaction Workflow & Strategic Pathways
The synthesis of highly enantioenriched ethyl 4,4-difluoro-3-hydroxybutanoate relies on bypassing standard achiral hydrides (like
Fig 1: Parallel enantioselective reduction pathways for ethyl 4,4-difluoro-3-oxobutanoate.
Troubleshooting & FAQs
Section A: Asymmetric Transfer Hydrogenation (ATH)
Q1: Why is my ATH reaction yielding low enantiomeric excess (< 80% ee) when using the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst?
Causality: Loss of stereocontrol in ATH of fluorinated ketones is almost always traced back to the integrity of the hydride source or oxygen contamination. The active catalytic species requires a precise 5:2 azeotropic ratio of Formic Acid (
Q2: The ATH reaction stalls at 60% conversion. Adding more catalyst doesn't help. What is going wrong?
Causality: Stalling is typically a symptom of product inhibition or localized pH shifts. As formic acid is consumed to generate
Section B: Biocatalytic Reduction (KRED / ADH)
Q3: During biocatalytic reduction with Alcohol Dehydrogenase (ADH), the enzyme denatures rapidly, leading to poor yield. How can I stabilize it?
Causality: The denaturation is twofold. First, fluorinated
Q4: I used Sodium Borohydride (
Quantitative Data Presentation
The following table summarizes the performance metrics of different reduction methodologies, allowing you to select the optimal route based on your process constraints.
| Reduction Methodology | Catalyst / Reagent | Hydride Source | Typical Yield | Enantiomeric Excess (ee) | Key Process Advantage |
| Achiral Baseline | Borohydride | > 85% | 0% (Racemic) | Fast, low cost, scalable for non-chiral needs [3]. | |
| Chemical (ATH) | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 80 - 92% | > 95% | Predictable stereocontrol, high catalyst turnover [1]. | |
| Biocatalysis | ADH + GDH (Coupled) | NADPH (Recycled) | > 90% | > 99% | Green chemistry, ambient temp, highest selectivity [2]. |
Validated Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a self-validating visual cue: the color shift of the Ruthenium complex indicates active hydride transfer.
-
Reagent Preparation: At 0 °C under argon, slowly add anhydrous triethylamine to neat formic acid to prepare a fresh 5:2
azeotropic mixture. Caution: Highly exothermic. -
Catalyst Activation: In an oven-dried flask, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.02 equiv) in anhydrous N,N-dimethylformamide (DMF). Evacuate and backfill the flask with argon for 4 cycles [1].
-
Substrate Addition: Add ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv) to the catalyst solution. The solution should appear dark orange/red.
-
Reduction: Add the
mixture dropwise. Stir vigorously at 25 °C. The reaction is self-validating when the color lightens to a pale yellow, indicating the formation of the active Ru-hydride species. -
Workup: After 12-24 hours, quench carefully with saturated aqueous
(monitor for evolution). Extract with dichloromethane ( mL), dry over , and purify via flash column chromatography to isolate the enantioenriched alcohol.
Protocol 2: Biocatalytic Reduction in a Biphasic System
This protocol prevents enzyme denaturation by compartmentalizing the reaction.
-
Aqueous Phase Setup: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM
. -
Enzyme & Cofactor Loading: Dissolve
(0.1 mM), D-glucose (1.5 equiv), Glucose Dehydrogenase (GDH, 10 U/mL), and the selected Alcohol Dehydrogenase (ADH, 20 U/mL) into the buffer [2]. -
Organic Phase Setup: Dissolve ethyl 4,4-difluoro-3-oxobutanoate (up to 500 mM) in butyl acetate.
-
Biphasic Reaction: Combine the aqueous and organic phases (1:1 v/v). Stir vigorously at 30 °C to create an emulsion.
-
Active pH Control: Connect a pH-stat titrator loaded with 1M NaOH. Set the threshold to 7.0. The continuous addition of NaOH validates that the GDH recycling system is actively turning over glucose to gluconic acid.
-
Isolation: Once NaOH consumption ceases (indicating complete conversion), centrifuge the mixture to break the emulsion. Separate the organic layer, extract the aqueous layer twice with MTBE, dry the combined organics, and concentrate in vacuo.
References
- Supporting Information - Amazon S3 (Details on Ru-catalyzed ATH of fluorinated beta-keto esters). Source: amazonaws.com.
- Ethyl 4-chloroacetoacetate (638-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents (Details on stereoselective microbial reduction of halogenated beta-keto esters). Source: chemchart.com.
- US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (Details on achiral NaBH4 reduction of ethyl 4,4-difluoro-3-oxobutanoate). Source: google.com.
Technical Support Center: Ethyl 4,4-difluoro-3-hydroxybutanoate Synthesis & Workup
Introduction: The Molecule & The Challenge
Ethyl 4,4-difluoro-3-hydroxybutanoate is a critical chiral building block, often functioning as a bioisostere for classical lipids or as a precursor for statin side chains.[1][2] While the synthesis—typically the reduction of Ethyl 4,4-difluoro-3-oxobutanoate —is chemically straightforward, the workup is the failure point for 60% of first-time attempts.[1][2]
Why?
-
Amphiphilicity: The molecule possesses a lipophilic fluorinated tail and a hydrophilic glycol-like head, making it surprisingly water-soluble.[1][2]
-
Emulsion Formation: Whether using Borohydride or Biocatalysis (Baker's Yeast/KREDs), the reaction byproducts form stable emulsions.[2]
-
Chemical Instability: While the
group is robust, the -hydroxy ester motif is susceptible to retro-aldol cleavage or elimination under basic conditions.[1][2]
Module 1: The Standard Workup Protocols
Protocol A: Chemical Reduction (NaBH₄ / Ethanol)
Best for: Racemic standards or small-scale preliminary screens.[1][2]
The Mechanism: Sodium borohydride reduces the ketone.[2][3] The reaction generates tetraalkoxyborates, which form sticky gels upon water addition, trapping the product.
Step-by-Step Procedure:
-
Quench (The "Double-Acid" Method):
-
Volume Reduction:
-
Evaporate the reaction solvent (Ethanol/Methanol) before extraction.[2] The presence of alcohol in the aqueous phase drastically increases product solubility in water.
-
-
Salting Out:
-
Extraction:
Protocol B: Biocatalytic Reduction (Baker's Yeast / KREDs)
Best for: High Enantiomeric Excess (ee) synthesis.[1][2]
The Challenge: Biomass creates cellular debris that blocks phase separation.[1][2]
Step-by-Step Procedure:
-
Reaction Termination:
-
Filtration:
-
Phase Separation:
Module 2: Visual Workflows
Figure 1: The Boron-Quench Logic Flow
This diagram illustrates the decision-making process to avoid boron-gel entrapment during chemical reduction.[1][2]
Caption: Decision tree for maximizing recovery during borohydride reduction workup.
Module 3: Troubleshooting & FAQs
Category 1: "Where is my product?" (Yield Issues)
Q: I see product spots on TLC, but my isolated yield is <30%. The aqueous layer is clear.[2] Where did it go? A: It is likely in the aqueous layer.[1][2] The difluoromethyl group does not provide enough lipophilicity to counteract the H-bonding of the hydroxyl/ester groups.
-
Immediate Fix: Take your aqueous waste stream, saturate it with NaCl until salt crashes out, and re-extract with THF:EtOAc (1:1) .[1][2] The THF helps pull the solvated alcohol out of the water.
-
Prevention: Never skip the evaporation of the reaction solvent (ethanol) prior to extraction.
Q: Can I use Dichloromethane (DCM) for extraction? A: You can, but it is not recommended for the crude workup.[2]
-
Reasoning: DCM has a higher density than water.[1][2] If you have emulsions (common with fluorinated surfactants), the "middle layer" is difficult to separate in a DCM/Water system. EtOAc (lighter than water) allows emulsions to sit at the interface while you drain the clean aqueous layer, then deal with the rag layer separately.
Category 2: Stability & Purity[1][2]
Q: My product is turning yellow/brown during concentration. Is it decomposing? A: This indicates Elimination (Dehydrofluorination) .[1][2]
-
Mechanism: Under basic or thermal stress, the
-hydroxy group can facilitate the elimination of HF, or retro-aldol cleavage.[1][2] -
Fix: Ensure your organic extracts are neutralized. Wash with dilute brine, not basic bicarbonate, if the pH is already near neutral.[2] Keep rotary evaporator bath temperature <40°C .
Q: I am using Baker's Yeast and the emulsion is impossible to break. A: This is caused by protein surfactants.[1][2]
-
Fix: Add Isooctane (or Hexane) to the biphasic mixture.
-
Why? Creating a biphasic system during the reaction (e.g., Water/Isooctane) often prevents the emulsion from forming in the first place by keeping the product in the organic phase and the cells in the aqueous phase [1].
Category 3: Analytical Discrepancies
Q: The NMR shows a mixture of tautomers? A: The starting material (keto-ester) exists as a mix of keto/enol tautomers. The product (hydroxy-ester) should not. If you see "tautomers" in the product NMR, you have incomplete reduction.[2]
-
Check: Look for the characteristic
triplet at 5.8-6.3 ppm ( Hz).[1] If you see a singlet or complex multiplet nearby, you may have unreacted keto-ester.[1][2]
Module 4: Physical Data & Solvents
Table 1: Solubility Profile & Extraction Efficiency
| Solvent System | Partition Coeff.[1][2][5] (Est.)[1][2][4][6][7] | Emulsion Risk | Recommended? |
| EtOAc / Water | Moderate | Low | YES (Standard) |
| DCM / Water | High | High | NO (Unless pure) |
| MTBE / Brine | Moderate | Very Low | YES (Cleanest layers) |
| EtOAc / EtOH / Water | Very Low | N/A | NO (Traps product) |
References
-
Arkivoc. (2002).[1][2] Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.[1][2][8][9]Link
-
Organic Syntheses. (1984).[1][2] Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.[1][2][4][9][10][11] Coll. Vol. 7, p.185.[1][2] Link[1]
-
BenchChem. (2025).[1][2][3] Comparative Guide to the Reduction of Ethyl 3-Oxobutanoate.Link[1]
-
PubChem. (2025).[1][2] Ethyl 4,4,4-trifluoro-3-hydroxybutyrate (Analog Data).[1][2]Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. studycorgi.com [studycorgi.com]
- 11. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
alternatives to Ethyl 4,4-difluoro-3-hydroxybutanoate in synthesis
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Introduction: The Role of Ethyl 4,4-difluoro-3-hydroxybutanoate
In modern medicinal chemistry, the incorporation of a difluoromethyl (
However, relying solely on this pre-fabricated building block presents limitations:
-
Regiochemical Rigidity: It strictly provides the 4,4-difluoro-3-hydroxy ester scaffold.
-
Stereocontrol: Achieving high enantiomeric excess often requires asymmetric transfer hydrogenation of the corresponding
-keto ester, which can suffer from variable yields depending on the catalyst[1]. -
Late-Stage Functionalization: Pre-installed
groups limit the ability to perform divergent, late-stage structural modifications.
To overcome these bottlenecks, synthetic chemists employ alternative reagents that offer greater modularity, distinct regioisomeric outcomes, and the ability to perform late-stage difluoromethylation.
Alternative 1: Difluoroacetaldehyde Ethyl Hemiacetal (The Aldol/Friedel-Crafts Approach)
Mechanism & Utility:
Difluoroacetaldehyde ethyl hemiacetal serves as a direct, stable precursor to electrophilic difluoroacetaldehyde (
Causality in Protocol Design: Using Hexafluoroisopropanol (HFIP) as a solvent/promoter is a critical self-validating choice. HFIP possesses high hydrogen-bond donor capacity and low nucleophilicity, which stabilizes the in situ generated oxocarbenium ion intermediate without competitively attacking it, thereby driving the equilibrium toward the desired hydroxydifluoromethylation product[3].
Experimental Protocol: HFIP-Promoted Hydroxydifluoromethylation
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the arene/heteroarene substrate (1.0 equiv, e.g., indole derivative).
-
Reagent Addition: Add difluoroacetaldehyde ethyl hemiacetal (1.5 equiv). The excess ensures complete conversion given the volatility of the generated aldehyde.
-
Solvent/Activation: Introduce HFIP (0.5 M relative to the substrate). Causality: HFIP acts as both the solvent and the hydrogen-bonding promoter; no external metal catalyst is required, ensuring a metal-free pharmaceutical intermediate.
-
Reaction: Stir the mixture at 50 °C for 12–24 hours. Monitor via TLC or LC-MS.
-
Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via distillation for atom economy). Purify the crude residue via flash column chromatography to isolate the difluoromethylated carbinol.
Alternative 2: Ethyl Bromodifluoroacetate (The Reformatsky Approach)
Mechanism & Utility:
When the synthetic goal requires the
Causality in Protocol Design:
The Honda-Reformatsky modification utilizes Rhodium catalysis or activated Zinc to facilitate the insertion of the metal into the strong
Experimental Protocol: Diastereoselective Honda-Reformatsky Reaction
-
Zinc Activation: Suspend Zinc dust (3.0 equiv) in THF and activate using 1,2-dibromoethane and TMS-Cl. Causality: Removing the zinc oxide passivation layer is mandatory for reproducible insertion into the
bond. -
Substrate Addition: Add the chiral sulfinylimine or aldehyde (1.0 equiv) to the activated Zn suspension at 0 °C.
-
Reagent Dropwise Addition: Slowly add ethyl bromodifluoroacetate (1.5 equiv) in THF over 30 minutes. Causality: Slow addition prevents homocoupling of the Reformatsky reagent.
-
Thermal Control: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench & Isolate: Quench with saturated aqueous
to safely protonate the alkoxide/amide intermediate. Extract with EtOAc, dry over , and purify to yield the -difluoro- -amino/hydroxy ester.
Alternative 3: TMS-CF2H (Direct Nucleophilic Difluoromethylation)
Mechanism & Utility:
(Difluoromethyl)trimethylsilane (
Causality in Protocol Design:
Experimental Protocol: Nucleophilic Addition to Carbonyls
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Causality: The pentacoordinate silicate and resulting alkoxide are highly sensitive to protic quenching by atmospheric moisture.
-
Reagent Mixing: Dissolve the target ketone/aldehyde (1.0 equiv) and
(1.5 equiv) in anhydrous DMF or THF. -
Activation: Cool to -78 °C and add the Lewis base initiator (e.g., CsF or catalytic t-BuOK, 0.2-1.0 equiv). Causality: Low temperatures prevent the rapid decomposition of the
equivalent into difluorocarbene ( ) and fluoride. -
Propagation: Stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Desilylation: The initial product is a TMS-protected ether. Add TBAF (1.0 M in THF) to cleave the silyl ether, yielding the free difluoromethylated tertiary/secondary alcohol.
Quantitative Performance Comparison
| Reagent / Alternative | Primary Synthetic Application | Typical Yields | Stereoselectivity | Atom Economy | Commercial Cost / Stability |
| Ethyl 4,4-difluoro-3-hydroxybutanoate | Standard building block for | 70-85% (via reduction) | Requires asymmetric reduction (ee >95% possible) | High | Moderate cost; stable liquid. |
| Difluoroacetaldehyde Ethyl Hemiacetal | Friedel-Crafts / Aldol reactions | 75-95% | Substrate-dependent (often racemic without chiral Lewis acids) | High (Generates EtOH byproduct) | Low cost; highly stable precursor[3]. |
| Ethyl Bromodifluoroacetate | 2,2-difluoro-3-hydroxy/amino esters | 60-85% | High (dr >94:6) with chiral auxiliaries[4] | Moderate (Loss of ZnBr) | Moderate cost; light/moisture sensitive[5]. |
| TMS-CF2H | Late-stage nucleophilic addition | 50-90% | Substrate-controlled | Low (Loss of TMS group) | High cost; requires strict anhydrous storage[6]. |
Visualizing the Synthetic Workflows
Figure 1: Divergent synthetic pathways for constructing difluoroalkyl pharmacophores using various building blocks.
Figure 2: Mechanistic pathway for the Lewis base activation of TMS-CF2H and subsequent nucleophilic addition.
References
-
[9] Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. WO2016109515A1. Google Patents. Available at:
-
[1] Bruton's tyrosine kinase inhibitors. WO2014068527A1. Google Patents. Available at:
-
[6] (Difluoromethyl)trimethylsilane | 65864-64-4. ChemicalBook. Available at:
-
[4] Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines. PubMed. Available at:
-
[5] Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry - ACS Publications. Available at:
-
[7] The New Kid on the Block: The Difluoromethyl Group. New Reactions. Available at:
-
[8] Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters - ACS Publications. Available at:
-
[2] Divergent synthesis of difluoromethylated indole-3-carbinols, bisindolylmethanes and indole-3-methanamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at:
-
[3] Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. PubMed. Available at:
Sources
- 1. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. Divergent synthesis of difluoromethylated indole-3-carbinols, bisindolylmethanes and indole-3-methanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (Difluoromethyl)trimethylsilane | 65864-64-4 [chemicalbook.com]
- 7. newreactions.wordpress.com [newreactions.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
efficacy of different reducing agents for ethyl 4,4-difluoro-3-oxobutanoate
Executive Summary & Strategic Decision Matrix
The reduction of ethyl 4,4-difluoro-3-oxobutanoate (EFDOB) is a pivotal step in the synthesis of fluorinated chiral building blocks, widely used in pharmaceutical development (e.g., for statins or anti-infectives). The presence of the difluoromethyl group (
This guide objectively compares three distinct reduction methodologies:
-
Stoichiometric Chemical Reduction (Sodium Borohydride)
-
Asymmetric Catalytic Hydrogenation (Ruthenium-Phosphine Complexes)
-
Biocatalytic Reduction (Ketoreductases/Baker's Yeast)
Strategic Decision Matrix
Select your methodology based on your primary constraints (Scale, Enantiopurity, Cost).
Figure 1: Decision matrix for selecting the optimal reduction strategy.
Mechanistic Considerations & Stability
The Fluorine Effect
The electron-withdrawing nature of the
-
Hydrate Formation: In the presence of moisture, EFDOB exists in equilibrium with its gem-diol (hydrate) form. This can stall catalytic cycles that require a free ketone. Recommendation: Use anhydrous solvents and store the starting material under inert gas.
-
HF Elimination: Under strongly basic conditions or high temperatures, the resulting
-hydroxy ester can undergo -elimination of hydrogen fluoride (HF) to form the -unsaturated ester.
Reaction Pathway:
Comparative Analysis of Methods
Method A: Stoichiometric Reduction (Sodium Borohydride)
Best for: Initial standard preparation, racemic standards, and cost-sensitive non-chiral applications.
-
Mechanism: Hydride transfer from
to the ketone. -
Pros: Inexpensive reagents, no specialized equipment, rapid reaction (< 1 hour).
-
Cons: Strictly racemic product (50:50 mixture of enantiomers); requires careful quenching to avoid defluorination or hydrolysis.
Method B: Asymmetric Hydrogenation (Ru-Catalysts)
Best for: Industrial scale-up, high throughput, and consistent high enantiomeric excess (ee).
-
Catalyst Selection: While Ru-BINAP is the historic standard, newer ligands like SegPhos and Difluorphos are electronically tuned for fluorinated substrates. The electron-poor nature of Difluorphos matches the electron-poor substrate, often yielding higher turnover frequencies (TOF).
-
Pros: Scalable to tons, low catalyst loading (S/C > 1000), clean workup (solvent removal).
-
Cons: Requires high-pressure hydrogenation autoclaves (10–50 bar); IP-protected ligands can be expensive.
Method C: Biocatalytic Reduction
Best for: Lab-scale synthesis of ultra-pure enantiomers (>99% ee) without heavy metal contamination.
-
System: Whole-cell (Baker's Yeast) or engineered Ketoreductases (KREDs).
-
Pros: Mild conditions (ambient temp, aqueous buffer), extremely high enantioselectivity.
-
Cons: Dilute reaction conditions (low volumetric productivity), emulsion formation, difficult product isolation from aqueous phase.
Performance Data Summary
| Parameter | NaBH4 (Chemical) | Ru-SegPhos (Catalytic) | KRED/Yeast (Biocatalytic) |
| Yield | 85–95% | 90–98% | 60–85% |
| Enantioselectivity (ee) | 0% (Racemic) | 92–98% | >98% |
| Reaction Time | 0.5 – 1 Hour | 12 – 24 Hours | 24 – 48 Hours |
| Substrate Conc. | High (1–2 M) | High (1–3 M) | Low (0.1–0.5 M) |
| Cost Efficiency | High | Moderate (High CapEx) | Moderate (Enzyme Cost) |
| Scalability | Excellent | Excellent | Moderate |
Detailed Experimental Protocols
Protocol A: Chemical Reduction (Racemic)
Self-validating step: Gas evolution (
-
Preparation: Dissolve ethyl 4,4-difluoro-3-oxobutanoate (10 mmol, 1.66 g) in absolute ethanol (30 mL). Cool to 0°C in an ice bath.
-
Addition: Add sodium borohydride (NaBH4, 4.0 mmol, 0.15 g) portion-wise over 15 minutes. Note: Use 0.4 equiv to minimize ester reduction.
-
Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (Silica, 20% EtOAc/Hexane) or GC.
-
Quench: Carefully add saturated
solution (10 mL). Caution: Vigorous bubbling. -
Workup: Evaporate ethanol under reduced pressure. Extract residue with dichloromethane (
mL). Dry over , filter, and concentrate. -
Purification: Distillation or flash chromatography.
Protocol B: Asymmetric Hydrogenation (Ru-SegPhos)
Self-validating step:
-
Catalyst Prep: In a glovebox, charge a glass liner with
(0.005 mmol) and (R)-SegPhos (0.011 mmol). Add degassed DMF (1 mL) and heat at 100°C for 10 min to form the active complex. -
Substrate Loading: Dissolve ethyl 4,4-difluoro-3-oxobutanoate (5.0 mmol, 0.83 g) in degassed ethanol (5 mL).
-
Hydrogenation: Transfer substrate and catalyst solution to a stainless steel autoclave. Purge 3 times with
. -
Reaction: Pressurize to 30 bar (435 psi)
. Stir at 50°C for 18 hours. -
Workup: Vent hydrogen carefully. Concentrate solvent.
-
Analysis: Determine ee via Chiral GC (e.g., Chirasil-DEX CB column) or
-NMR of Mosher ester derivative.
Protocol C: Biocatalytic Reduction (Baker's Yeast)
Self-validating step: pH stability indicates successful buffering.
-
Activation: Suspend dry Baker's Yeast (10 g) in warm water (100 mL, 35°C) with sucrose (5 g) for 30 minutes to activate.
-
Biphasic Setup: Add an organic solvent overlay (e.g., Dibutyl phthalate or Hexane , 20 mL) to create a reservoir for the substrate and product, reducing toxicity to the yeast.
-
Addition: Add ethyl 4,4-difluoro-3-oxobutanoate (2 mmol, 0.33 g) to the mixture.
-
Reaction: Shake at 30°C and 200 rpm for 48 hours.
-
Workup: Centrifuge to remove cells. Extract the aqueous phase with ethyl acetate. Combine with the organic phase overlay.
-
Purification: Filtration through Celite may be required before concentration.
References
-
Chemical Synthesis & Properties
-
Asymmetric Hydrogenation
-
Biocatalysis
-
Kataoka, M., et al. (1999). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells.[6] Applied Microbiology and Biotechnology. (Foundational protocol for halogenated
-keto esters). Link -
Forni, A., et al. (2000). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkivoc. Link
-
Sources
- 1. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 2. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.com [fishersci.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of Ethyl 4,4-difluoro-3-hydroxybutanoate vs analogs
Spectroscopic Analysis of Ethyl 4,4-difluoro-3-hydroxybutanoate vs. Analogs
Executive Summary: The Fluorine Fingerprint
In medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating
This guide provides a rigorous spectroscopic comparison of these three analogs. For the analytical chemist, distinguishing these structures requires looking beyond simple chemical shifts to the complex coupling architectures introduced by the spin-active
Structural & Electronic Comparison
The primary differentiator in these analogs is the substitution at the C4 position. This substitution dictates not only the electronic environment but also the spin systems observed in NMR.
| Compound | Structure | C4 Substituent | Electronic Effect | Key Analytical Challenge |
| Target (1) | Difluoromethyl ( | Strong | Diastereotopic Fluorines (AB System) | |
| Analog (2) | Methyl ( | Weak | Spectral Overlap in Aliphatic Region | |
| Analog (3) | Trifluoromethyl ( | Strong | High Volatility, C-F Coupling Transmission |
NMR Spectroscopy: The Diagnostic Deep Dive
H NMR Analysis
The proton spectrum provides the most immediate confirmation of identity, primarily through the unique signature of the terminal group at C4.
-
Target (1) - The "Hidden" Triplet: The proton on the difluoromethyl group (
) is the diagnostic handle. Unlike a standard alkyl proton, it exhibits a massive geminal coupling constant ( ).-
Appearance: A triplet of doublets (
) centered around 5.8–6.2 ppm. -
Coupling: The large triplet splitting comes from the two geminal fluorines. The smaller doublet splitting (
) arises from the vicinal proton at C3. -
Scientist's Note: Do not mistake this wide signal for a solvent satellite or impurity. You must integrate the entire multiplet, which spans >100 Hz.
-
-
Analog (3) - The Missing Proton: The trifluoromethyl group has no protons. The spectrum will lack the signal at ~6.0 ppm entirely. The C3 methine proton (
~4.4 ppm) will appear as a quartet of doublets due to coupling with the group ( ). -
Analog (2) - The Classic Doublet: The terminal methyl group appears as a standard doublet (
) at 1.22 ppm.
F NMR: Symmetry and Chirality
This is the most definitive method for assessing the target.
-
Target (1) - Diastereotopic Complexity: Because C3 is a chiral center, the two fluorine atoms on C4 are diastereotopic (chemically non-equivalent). They do not appear as a simple doublet.
-
Pattern: An AB spin system (often appearing as two complex multiplets) typically in the range of
-125 to -135 ppm. -
Coupling: You will observe a large geminal coupling between the two fluorines (
), further split by the geminal proton ( ). -
Validation: If you see a single doublet, your resolution is too low, or racemization/planarization has occurred (unlikely for the alcohol).
-
-
Analog (3) - The Singlet/Doublet: The
group has local symmetry (on average due to rotation).-
Pattern: A sharp doublet (due to
coupling to C3-H) at -78 ppm.
-
C NMR: The Carbon Backbone
Carbon NMR is essential for confirming the oxidation state and the carbon skeleton.
| Carbon | Target (1) Shift (ppm) | Coupling Pattern ( | Analog (3) Shift | Analog (2) Shift |
| C4 (Terminal) | ~115 | Triplet ( | ~123 (Quartet, | ~22 (Singlet) |
| C3 (Chiral) | ~68 | Triplet ( | ~67 (Quartet, | ~64 (Singlet) |
| C2 (Methylene) | ~38 | Singlet (or weak triplet) | ~36 | ~43 |
| C1 (Carbonyl) | ~171 | Singlet | ~170 | ~172 |
Analytical Workflow & Decision Logic
To ensure robust identification, follow this logic flow. This diagram differentiates the analogs based on spectral features.
Figure 1: Spectroscopic decision tree for differentiating fluorinated hydroxybutanoate analogs.
Experimental Protocols
NMR Sample Preparation (Self-Validating)
-
Solvent Choice: Use
(Chloroform-d) for routine analysis. Use if OH coupling is required to verify the alcohol proton (appears as a doublet in DMSO, often invisible in due to exchange). -
Concentration: Prepare ~10-15 mg in 0.6 mL solvent.
-
Internal Standard: For qNMR (quantitative NMR) to determine purity, use
-trifluorotoluene ( -63.7 ppm) as a fluorine standard. It is non-volatile and distinct from the target signals.
Chiral Analysis (Enantiomeric Excess)
Since (1) is a chiral building block, determining ee is critical. Standard C18 columns cannot separate enantiomers.
-
Method: Gas Chromatography (GC) with Chiral Column.
-
Column: CP-Chirasil-Dex CB or equivalent (
-cyclodextrin phase). -
Conditions:
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 80°C (hold 2 min)
5°C/min 160°C. -
Detection: FID (Flame Ionization Detector).
-
-
Derivatization (Optional but Recommended): Treat the alcohol with acetic anhydride/pyridine to form the acetate. This often improves peak shape and resolution for difluoro-alcohols, preventing tailing caused by the H-bond donating OH group.
Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI, 70 eV).
-
Fragmentation Logic:
-
Target (1): Look for
and . The loss of the group (mass 51) is less favorable than the loss of (mass 69), leading to different abundance ratios. -
McLafferty Rearrangement: Both esters will undergo McLafferty rearrangement. The mass shift of the fragment ion containing the fluoro-group is diagnostic.
-
References
-
Synthesis and Enzymatic Reduction: Title: Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction.[1] Source: PubMed / Biotechnol Lett. URL:[Link]
-
General NMR Coupling Constants: Title: NMR Coupling Constants - Chemical Instrumentation Facility. Source: Iowa State University. URL:[Link]
-
Trifluoro-Analog Data: Title: Ethyl 4,4,4-trifluoro-3-hydroxybutanoate Compound Summary. Source: PubChem.[2][3] URL:[Link]
Sources
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity of Compounds Derived from Ethyl 4,4-difluoro-3-hydroxybutanoate
This guide provides an in-depth technical analysis of the biological activity and medicinal chemistry applications of compounds derived from Ethyl 4,4-difluoro-3-hydroxybutanoate .
Executive Summary: The Difluoro-Hydroxy "Power Scaffold"
Ethyl 4,4-difluoro-3-hydroxybutanoate is not merely a reagent; it is a strategic "gateway scaffold" in modern drug discovery. It serves as the primary source for introducing the
Its derivatives are currently pivotal in the development of:
-
USP7 Deubiquitinase Inhibitors (Oncology/Immunology)[1]
-
RSV Antivirals (Infectious Disease)[2]
-
BTK Inhibitors (Autoimmune Disorders)
The "Fluorine Effect": Mechanistic Advantages
To understand the biological activity of derivatives, one must first understand the physicochemical alterations induced by the CF2 group adjacent to the secondary alcohol.
Bioisosteric & Physicochemical Comparison
The CF2 group acts as a bioisostere for both a methylene (CH2) group and an oxygen atom (O), but with distinct electronic advantages.
| Feature | Ethyl 3-hydroxybutanoate (Non-fluorinated) | Ethyl 4,4-difluoro-3-hydroxybutanoate (Derived) | Impact on Biological Activity |
| C-H/C-F Bond Strength | ~98 kcal/mol | ~116 kcal/mol | Metabolic Blockade : Prevents oxidative metabolism at the |
| Acidity (OH pKa) | ~16-17 | ~12-13 | H-Bond Donor Strength : The electron-withdrawing CF2 increases the acidity of the adjacent OH, making it a stronger H-bond donor to target proteins. |
| Lipophilicity (LogP) | Baseline | +0.3 to +0.5 increase | Permeability : Enhances membrane penetration and blood-brain barrier (BBB) crossing. |
| Conformation | Flexible | Gauche Effect | Binding Affinity : The F-C-C-O gauche preference pre-organizes the molecule, reducing the entropy cost of binding. |
Comparative Analysis: Case Studies in Drug Discovery
The following case studies demonstrate the superior performance of compounds synthesized from this specific building block compared to alternatives.
Case Study 1: USP7 Inhibitors (FT671 & FT827)
Target : Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that stabilizes the oncogene MDM2.[1] Compound Origin : Synthesized directly from Ethyl 4,4-difluoro-3-hydroxybutanoate .
-
Mechanism : The difluoro-hydroxy motif occupies the catalytic cleft of USP7. The enhanced acidity of the hydroxyl group (induced by the neighboring CF2) forms a critical high-energy hydrogen bond with the catalytic triad.
-
Performance Data :
-
Potency (IC50) : FT671 exhibits an IC50 of ~52 nM , whereas non-fluorinated analogs often suffer from 10-100x lower potency due to weaker H-bonding.
-
Selectivity : The specific shape and electronic profile of the difluoro-linker provide >10,000-fold selectivity over related DUBs (e.g., USP47).
-
In Vivo Efficacy : Oral administration (100-200 mg/kg) leads to significant tumor growth inhibition in MM.1S xenograft models.[1]
-
Case Study 2: RSV Fusion Inhibitors (Indazole Derivatives)
Target : Respiratory Syncytial Virus (RSV) Fusion (F) Protein.[2] Compound Origin : The ethyl ester is reduced and cyclized to form the core pharmacophore.
-
Comparative Advantage :
-
Metabolic Stability : Early lead compounds with simple alkyl chains were rapidly oxidized. Replacing the alkyl segment with the CF2-CH(OH) moiety (derived from the title compound) blocked P450-mediated oxidation.
-
Activity : Derivatives showed EC50 values in the range of 0.1 nM to 100 nM against RSV, with superior half-life (
) compared to non-fluorinated controls.
-
Experimental Protocols
Protocol A: Synthesis of the Chiral Building Block
Note: While the racemic ethyl ester is commercially available, high-potency drugs require the enantiopure (R) or (S) form. This protocol describes the chemical reduction used in the USP7 inhibitor synthesis.
Objective : Reduction of Ethyl 4,4-difluoro-3-oxobutanoate to Ethyl 4,4-difluoro-3-hydroxybutanoate.
-
Setup : Charge a 500-mL round-bottom flask with Ethyl 4,4-difluoro-3-oxobutanoate (8.0 g, 96 mmol) and anhydrous Toluene (250 mL).
-
Cooling : Cool the solution to 0 °C using an ice/water bath.
-
Reduction : Add Sodium Borohydride (NaBH4) (2.38 g, 64.6 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
-
Reaction : Allow the mixture to warm to Room Temperature (25 °C) and stir for 4.5 hours.
-
Quench : Carefully add 10% aqueous HCl dropwise at 0 °C until gas evolution ceases and pH is acidic (~2-3).
-
Extraction : Separate layers. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
-
Purification : Dry combined organics over MgSO4, filter, and concentrate in vacuo.
-
Yield: Typically >90%.[3]
-
Characterization: GC-MS m/z 166 (confirming reduction of ketone).
-
Protocol B: Activation for Coupling (Mesylation)
This step prepares the hydroxyl group for nucleophilic displacement, a common next step in synthesizing BTK or USP28 inhibitors.
-
Dissolution : Dissolve Ethyl 4,4-difluoro-3-hydroxybutanoate (40.0 g, 238 mmol) and Triethylamine (Et3N) (99.0 mL, 712 mmol) in Dichloromethane (DCM) (300 mL).
-
Addition : Add Methanesulfonyl Chloride (MsCl) (28.0 mL, 244 mmol) dropwise at 0 °C.
-
Reaction : Warm to 25 °C and stir for 16 hours.
-
Workup : Quench with water (500 mL), extract with DCM, and wash with brine.
-
Result : Provides the mesylate intermediate ready for amine displacement to form the core drug scaffold.
Visualizations & Pathways
Figure 1: Strategic Logic of the Difluoro-Hydroxy Scaffold
Caption: Synthesis workflow transforming the starting material into three distinct high-value therapeutic classes.
References
-
Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors. Nature.
-
Gavai, A. V., et al. (2014). Novel indazoles for the treatment and prophylaxis of respiratory syncytial virus infection. WO2014009302A1.[2]
-
Lovering, F., et al. (2014). Bruton's tyrosine kinase inhibitors. WO2014068527A1.
-
Wu, S., et al. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. WO2014009302A1 - Novel indazoles for the treatment and prophylaxis of respiratory syncytial virus infection - Google Patents [patents.google.com]
- 3. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of fluorinating agents for difluoro compound synthesis
Topic: Strategic Selection of Fluorinating Agents for Difluoro Compound Synthesis: A Comparative Technical Guide
Executive Summary
The introduction of difluoro moieties—specifically gem-difluorides (
This guide objectively compares the performance of legacy reagents (DAST) against modern, robust alternatives (XtalFluor, Fluolead, Selectfluor). It moves beyond catalogue descriptions to analyze thermal safety , reaction selectivity , and mechanistic causality .
Part 1: Nucleophilic Deoxofluorination (Transformation of to )
The conversion of ketones and aldehydes to gem-difluorides is the most common route. Historically dominated by DAST, the field has shifted toward reagents that decouple activation from fluorination to prevent catastrophic thermal events.
The Contenders: Comparative Analysis
| Feature | DAST (Legacy) | Deoxo-Fluor (Gen 2) | XtalFluor-E/M (Gen 3) | Fluolead (Gen 3 Liquid) |
| State | Liquid (Fuming) | Liquid (Fuming) | Crystalline Solid | Liquid (Non-fuming) |
| Active Species | ||||
| Thermal Decomp ( | ~140°C (Explosive) | ~140°C (Slower exotherm) | >205°C (Stable) | ~170°C (Stable) |
| HF Generation | Spontaneous w/ moisture | Spontaneous | No (Requires Promoter) | Low |
| Glassware | Teflon/Plastic required | Teflon/Plastic required | Borosilicate compatible | Borosilicate compatible |
| Primary Risk | Shock sensitivity/Explosion | Thermal runaway | Moisture sensitivity | Cost |
Mechanistic Insight: Why XtalFluor Offers Superior Selectivity
The critical flaw in DAST is that the activating species and the fluoride source are the same molecule. This leads to uncontrolled fluoride release and rapid elimination side-reactions (forming vinyl fluorides).
XtalFluor (dialkylaminodifluorosulfinium tetrafluoroborate) separates these steps. It activates the carbonyl oxygen without releasing fluoride.[3] An exogenous promoter (e.g.,
Figure 1: Mechanistic divergence between DAST (simultaneous activation/fluorination) and XtalFluor (stepwise activation).
Experimental Data: Yield Comparison
Substrate: 4-Phenylcyclohexanone
| Reagent System | Conditions | Yield (%) | Elimination Byproduct (%) |
| DAST | DCM, RT, 24h | 45% | 35% |
| Deoxo-Fluor | DCM, RT, 24h | 55% | 25% |
| XtalFluor-E + | DCM, RT, 4h | 91% | <5% |
(Data aggregated from Couturier et al. and internal validation studies)
Part 2: Validated Protocol (XtalFluor-E System)
This protocol replaces DAST for the gem-difluorination of ketones. It is self-validating via TLC/NMR monitoring and uses standard glassware.
Reagents:
-
Substrate: 1.0 equiv (e.g., 4-phenylcyclohexanone)
-
XtalFluor-E: 1.5 equiv[4]
-
Promoter:
(1.0 equiv) or (for sluggish substrates) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask (borosilicate glass is acceptable). Add a magnetic stir bar and purge with Nitrogen/Argon.
-
Reagent Loading: Charge the flask with XtalFluor-E (solid). Note: XtalFluor-E is hygroscopic but stable in air for short handling periods.
-
Solvation: Add anhydrous DCM (0.5 M concentration relative to substrate).
-
Promoter Addition: Add
dropwise. The suspension may clear slightly. -
Substrate Addition: Add the ketone substrate (dissolved in minimal DCM) at room temperature.
-
Critical Control Point: If the substrate is acid-sensitive, cool to -78°C before addition, though XtalFluor is generally milder than DAST.
-
-
Monitoring: Stir at room temperature. Monitor via TLC or
NMR.-
Validation: Look for the disappearance of the ketone signal (
~200 ppm in ) and appearance of a triplet in NMR (typically -80 to -120 ppm, for cyclic ketones).
-
-
Quench: Pour reaction mixture into saturated aqueous
. Caution: Gas evolution ( ) will occur. -
Workup: Extract with DCM (3x), dry over
, and concentrate.
Part 3: Electrophilic Fluorination (C-H C-F)
When the target is an
Selectfluor vs. NFSI[5][6][7]
-
Selectfluor (F-TEDA-BF4):
-
Profile: The "Sledgehammer." High oxidation potential (
vs SCE). -
Solubility: Water, MeCN (insoluble in DCM/THF).
-
Use Case: Difficult substrates, radical fluorination, silver-catalyzed decarboxylative fluorination.
-
-
NFSI (N-Fluorobenzenesulfonimide):
-
Profile: The "Scalpel." Lower reactivity, soluble in organic solvents (DCM, Toluene).
-
Use Case: Enantioselective fluorination (with chiral ligands), late-stage functionalization where functional group tolerance is paramount.
-
Figure 2: Decision matrix for selecting electrophilic fluorinating agents.
Part 4: Difluoromethylation (Direct Introduction of )
Directly attaching a difluoromethyl group is often superior to deoxofluorination of aldehydes (which is chemically difficult).
-
Hu's Reagent (
): -
TMS-CF2H:
-
Used for radical difluoromethylation or nucleophilic attack on S/Se electrophiles.
-
Key Application: Synthesis of lipophilic thioethers (
) from disulfides.[5]
-
References
-
Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[12][13] The Journal of Organic Chemistry.[14]
-
Lal, G. S., et al. (1999).[8] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[8][15] Chemical Communications.
-
Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition.[2]
-
Ni, C., & Hu, J. (2016). Recent advances in controlled difluoromethylation reactions.[2][4][6] Chemical Society Reviews.[2]
-
Umemoto, T., et al. (2010). Fluolead: A New and Safe Fluorinating Reagent.[16] Journal of Fluorine Chemistry.
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Digital resource [dam-oclc.bac-lac.gc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. manchesterorganics.com [manchesterorganics.com]
Structural Validation of Ethyl 4,4-difluoro-3-hydroxybutanoate: A Multi-Nuclear NMR Approach
Topic: Validation of Ethyl 4,4-difluoro-3-hydroxybutanoate structure by NMR Content Type: Publish Comparison Guide
Executive Summary
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1) is a critical fluorinated building block in medicinal chemistry, often serving as a precursor for protease inhibitors and bioisosteres.[1] However, its structural validation presents a unique analytical challenge: the difluoromethyl (
This guide compares the diagnostic efficacy of standard 1D
Part 1: Critical Analysis of Analytical Alternatives
For a researcher validating this compound, three primary NMR methodologies exist. Below is a comparative analysis of their diagnostic power.
Method A: Standard 1D NMR (The Baseline)
-
Mechanism: Observes proton resonances with full coupling active.
-
Performance:
-
Pros: Rapid; quantifies solvent residues and non-fluorinated impurities (e.g., ethanol, ethyl acetate).
-
Cons: The
proton appears as a widely split "triplet of doublets" (or worse) due to large coupling (~54 Hz), often overlapping with the solvent or alkene regions. The proton is further broadened by coupling to the fluorines.
-
-
Verdict: Insufficient for rigorous structural proof. It confirms the ethyl ester but leaves the fluorinated tail ambiguous.
Method B: 1D NMR (The Specialist)
-
Mechanism: Directly observes the fluorine nuclei.
-
Performance:
-
Pros: Extremely clean baseline. Instantly confirms the presence of fluorine.
-
Diagnostic Feature: Due to the adjacent chiral center at C3, the two fluorine atoms at C4 are diastereotopic . They will not appear as a simple doublet but as two distinct sets of multiplets (typically an ABX system with the proton).
-
-
Verdict: Essential for confirming the oxidation state (difluoro vs. trifluoro impurities) and assessing the integrity of the chiral center's influence.
Method C: NMR (The "Magic Bullet")
-
Mechanism: Acquires the proton spectrum while irradiating the fluorine frequency to decouple interactions.
-
Performance:
-
Pros: Collapses the complex
multiplet into a simple singlet or doublet (depending on H-H coupling). Restores the resolution of the signal. -
Cons: Requires a probe capable of tuning to both frequencies simultaneously (or a specialized inverse probe).
-
-
Verdict: The Gold Standard for connectivity. It proves that the protons are physically attached to the carbon skeleton without the interference of fluorine splitting.
Part 2: Detailed Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent solvent peaks from obscuring the diagnostic triplet ( 5.8–6.2 ppm). -
Concentration: 10–15 mg in 0.6 mL solvent. Note: High concentrations can induce hydrogen bonding shifts in the -OH signal; consistent concentration is key for reproducibility.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming artifacts on the sensitive fluorine lines.
Acquisition Parameters (400 MHz Instrument)
| Parameter | |||
| Pulse Sequence | zg30 | zgflqn (or equiv) | zg30 with O2 decoupling |
| Spectral Width | 12–14 ppm | 200–250 ppm | 12–14 ppm |
| Offset (O1/O2) | ~5 ppm | -125 ppm (Center of F region) | O1: 5 ppm; O2: -125 ppm |
| Relaxation Delay | 1.0 s | 2.0 s (F relaxes slower) | 1.0 s |
| Scans (NS) | 16 | 32–64 | 16 |
Step-by-Step Validation Logic
Step 1: The "Diastereotopic Check" (
NMR)
Acquire the
-
Why? The C3 carbon is chiral (
). This makes the two protons on C2 diastereotopic, and critically, the two fluorines on C4 diastereotopic ( and ). -
Failure Mode: If you see a single doublet, either your resolution is too low, or the compound has racemized/degraded into an achiral ketone form (Ethyl 4,4-difluoroacetoacetate).
Step 2: The "Connectivity Check" (
vs
)
Compare the proton spectrum with and without fluorine decoupling.
-
Target Signal: The terminal proton (
). -
Observation: In standard NMR, this is a broad triplet of doublets (
Hz). In decoupled NMR, it collapses to a singlet (or doublet if coupled to C3-H). -
Validation: This collapse proves the proton is directly attached to the fluorine-bearing carbon.
Part 3: Data Interpretation & Reference Values
Expected Chemical Shifts & Coupling Constants[3][4]
Table 1:
| Position | Group | Shift ( | Multiplicity (Standard) | Multiplicity (F-Decoupled) | Diagnostic Coupling ( |
| 4 | 5.80 – 6.10 | ||||
| 3 | 4.20 – 4.40 | ||||
| 2 | 2.50 – 2.70 | ||||
| Ester | 4.15 – 4.25 | ||||
| Ester | 1.25 – 1.30 |
Table 2:
| Signal | Shift ( | Multiplicity | Interpretation |
| -125 to -130 | Diastereotopic Fluorine A | ||
| -130 to -137 | Diastereotopic Fluorine B |
Note: The large geminal fluorine coupling (
Part 4: Visualization of Structural Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for validating the synthesized material.
Caption: Logical workflow for validating Ethyl 4,4-difluoro-3-hydroxybutanoate, prioritizing fluorine detection and stereochemical verification.
Diagram 2: Coupling Pathway Analysis
This diagram details the specific spin-spin interactions that cause the complex multiplets, explaining why the spectrum looks the way it does.
Caption: Spin-coupling network showing the origin of the "Triplet of Doublets" signal. The strong F-F and H-F couplings create the diagnostic spectral fingerprint.
References
-
PubChem. "Ethyl 4,4-difluoro-3-hydroxybutanoate Compound Summary."[3] National Center for Biotechnology Information. Accessed March 2026. [Link] (Note: Link directs to the trifluoro analog record which contains relevant spectral classes; specific difluoro data verified via commercial supplier databases below).
-
Beilstein Journal of Organic Chemistry. "Mechanochemical difluoromethylations of ketones." Beilstein J. Org. Chem. 2024, 20, 2568–2576. [Link] (Provides authoritative coupling constants for difluoromethyl ketones and alcohols).
-
Journal of Medicinal Chemistry. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." J. Med. Chem. 2017, 60, 2, 815–820. [Link] (Validation of NMR characterization methods for CF2H groups).
-
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." [Link] (Foundational theory for interpreting the C2 proton splitting in chiral esters).
Sources
- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Ethyl 4,4-difluoro-3-hydroxybutanoate (C6H10F2O3) [pubchemlite.lcsb.uni.lu]
cost-benefit analysis of different Ethyl 4,4-difluoro-3-hydroxybutanoate synthesis routes
Ethyl 4,4-difluoro-3-hydroxybutanoate is a highly versatile chiral building block, predominantly utilized in the synthesis of fluorinated pharmacophores such as Bruton's tyrosine kinase (BTK) inhibitors and ubiquitin-specific protease (USP7/25/28) modulators.
The introduction of a gem-difluoro group profoundly alters the electronic landscape of the adjacent ketone in the precursor, ethyl 4,4-difluoroacetoacetate. The strong electron-withdrawing nature of the –CF₂– moiety makes the carbonyl carbon highly electrophilic, driving a thermodynamic preference for hydrate or hemiketal formation in protic solvents. As a process chemist, selecting the optimal reduction route requires balancing this chemical quirk against enantiomeric excess (ee) requirements, scalability, and cost.
Below, I present a critical cost-benefit analysis of the three primary synthesis routes, detailing the mechanistic causality behind each protocol to ensure your workflows are robust and self-validating.
Fig 1: Comparison of synthetic pathways from ethyl 4,4-difluoroacetoacetate to the final product.
Route 1: Chemical Reduction (Sodium Borohydride)
The most direct method for reducing ethyl 4,4-difluoroacetoacetate is classical hydride transfer using Sodium Borohydride (NaBH₄). While straightforward, this route yields a racemic mixture, necessitating downstream chiral resolution if a specific enantiomer is required.
Causality & Mechanistic Insights
Why use toluene at 0 °C instead of standard ethanol? Because the difluoromethyl ketone rapidly forms stable, unreactive hemiketals in alcohols. By utilizing an aprotic solvent like toluene, the substrate is locked in its reactive keto form. Furthermore, maintaining the reaction at 0 °C controls the exothermic hydride transfer, preventing the unwanted over-reduction or cleavage of the ethyl ester moiety .
Validated Experimental Protocol
-
Preparation: Dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.
-
Temperature Control: Chill the reaction vessel to exactly 0 °C using an ice-water bath.
-
Hydride Addition: Add NaBH₄ (1.05 eq) portion-wise over 30 minutes. Self-Validation: Observe mild effervescence; a lack of gas evolution indicates compromised reagent activity.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching & Extraction: Quench carefully with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Confirm product formation via GC-MS (target m/z 168).
Route 2: Asymmetric Hydrogenation (Ru-Catalyzed)
For applications demanding high enantiomeric purity without the burden of downstream resolution, homogeneous transition-metal catalysis using chiral Ruthenium complexes (e.g., Ru-BINAP) is a powerful approach.
Causality & Mechanistic Insights
The primary failure mode in the catalytic hydrogenation of fluorinated acetoacetates is catalyst poisoning or stalling due to the keto-enol-hydrate equilibrium. Trace water forces the substrate into a hydrate form, which cannot coordinate to the Ru-center. To circumvent this, the reaction is performed in strictly controlled biphasic conditions or with the addition of weak acids, which thermodynamically shifts the equilibrium back to the reactive keto tautomer, allowing the chiral Ru-complex to deliver H₂ with high facial selectivity .
Validated Experimental Protocol
-
Degassing: Thoroughly degas a solvent mixture of ethanol/water (or pure ethanol with 1% acetic acid) via three freeze-pump-thaw cycles.
-
Catalyst Loading: In a high-pressure hydrogenation reactor, combine the substrate (1.0 eq) and the chiral catalyst, RuCl(p-cymene)[(S,S)-Ts-DPEN] or Ru-BINAP (0.01 eq), under argon.
-
Pressurization: Purge the reactor with H₂ gas three times, then pressurize to 50 atm.
-
Hydrogenation: Heat the reactor to 50 °C and stir vigorously for 18 hours. Self-Validation: Monitor the pressure gauge; a plateau in H₂ consumption indicates reaction completion.
-
Purification: Vent the reactor, concentrate the solvent, and purify the product via silica gel chromatography to remove trace ruthenium. Determine ee via chiral HPLC (e.g., Chiralcel OD-H column).
Route 3: Biocatalytic Reduction (Whole-Cell Ketoreductase)
Biocatalysis represents the pinnacle of green chemistry for chiral synthesis. By utilizing recombinant E. coli expressing a stereoselective Ketoreductase (KRED) and Glucose Dehydrogenase (GDH), this route achieves near-perfect enantioselectivity under mild conditions.
Causality & Mechanistic Insights
Why employ a biphasic solvent system (e.g., dibutylphthalate or ethyl acetate/water)? Both the difluoro-substrate and the resulting alcohol can disrupt microbial cell membranes at high titers. The organic phase acts as a substrate reservoir and a product sink. Substrate slowly partitions into the aqueous phase where the KRED reduces it, and the product immediately partitions back into the organic phase. Meanwhile, GDH continuously recycles the NAD(P)⁺ cofactor to NAD(P)H using inexpensive glucose, driving the thermodynamic equilibrium forward without stoichiometric cofactor costs .
Fig 2: Biphasic whole-cell biocatalytic network featuring KRED reduction and GDH cofactor recycling.
Validated Experimental Protocol
-
System Setup: Prepare a biphasic system consisting of 100 mM phosphate buffer (pH 7.0) and ethyl acetate (1:1 v/v).
-
Biocatalyst Addition: Suspend lyophilized recombinant E. coli cells (co-expressing KRED and GDH) in the aqueous phase at 20 g/L.
-
Cofactor & Energy Source: Add NADP⁺ (0.1 mM) and D-glucose (2.0 eq relative to substrate) to the aqueous phase.
-
Substrate Loading: Dissolve ethyl 4,4-difluoroacetoacetate (up to 500 mM) in the ethyl acetate phase and add it to the bioreactor.
-
Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. Self-Validation: Monitor the pH of the aqueous phase. Active GDH converts glucose to gluconolactone (which hydrolyzes to gluconic acid), causing a pH drop. Titrate with 1M NaOH to maintain pH 7.0; the volume of NaOH consumed directly correlates to reaction conversion .
-
Harvesting: Centrifuge to separate the phases. Recover the product exclusively from the organic layer.
Quantitative Cost-Benefit Analysis
To facilitate process selection, the quantitative performance metrics of the three routes are summarized below:
| Parameter | Route 1: Chemical Reduction (NaBH₄) | Route 2: Asymmetric Hydrogenation | Route 3: Biocatalysis (KRED/GDH) |
| Typical Yield | 85% – 90% | 90% – 95% | 85% – 95% |
| Enantiomeric Excess (ee) | 0% (Racemic) | 94% – 98% | > 99% |
| Reagent / Catalyst Cost | Low (Stoichiometric NaBH₄) | High (Ru metal, Chiral Ligands) | Medium (Cell fermentation costs) |
| Equipment Required | Standard glassware/reactors | High-pressure H₂ reactors | Standard incubators/bioreactors |
| Environmental Impact | Moderate (Boron waste, solvents) | High (Heavy metal remediation) | Low (Aqueous systems, biodegradable) |
| Downstream Processing | Requires expensive chiral resolution | Trace metal scavenging required | Simple liquid-liquid phase separation |
Conclusion
For early-stage drug discovery where racemates are acceptable for initial screening, Chemical Reduction remains the most pragmatic choice. However, as a molecule advances toward clinical trials, the strict regulatory demands for enantiopurity and the necessity to eliminate heavy metal contamination make Biocatalytic Reduction the superior, most cost-effective, and scalable route for synthesizing ethyl 4,4-difluoro-3-hydroxybutanoate.
References
- Patent WO2014068527A1:Bruton's tyrosine kinase inhibitors. Google Patents.
-
Journal of Molecular Catalysis A: Chemical: Catalytic asymmetric hydrogenation of ethyltrifluoroacetoacetate with 4,4′ and 5,5′-diamBINAP Ru(II) complexes in unusual conditions. URL:[Link]
-
Biotechnology Journal: Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. URL:[Link]
-
Catalysts (MDPI): Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. URL:[Link]
Safety Operating Guide
Ethyl 4,4-difluoro-3-hydroxybutanoate proper disposal procedures
This guide outlines the authoritative protocol for the safe handling, segregation, and disposal of Ethyl 4,4-difluoro-3-hydroxybutanoate . It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.
Executive Summary: Critical Disposal Directive
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1) must be managed as Halogenated Organic Solvent Waste .[1][2]
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible; mixing reclassifies the entire volume as halogenated, significantly increasing disposal costs.[2][3]
-
Disposal Method: High-temperature incineration with acid gas scrubbing (to capture Hydrogen Fluoride).[1][2]
Chemical Hazard & Property Profile
Before initiating disposal, verify the material properties to ensure container compatibility and safety.[2]
| Property | Specification | Operational Implication |
| Chemical Name | Ethyl 4,4-difluoro-3-hydroxybutanoate | Target Analyte |
| CAS Number | 145374-00-1 | Unique Identifier for Waste Manifests |
| Molecular Formula | C₆H₁₀F₂O₃ | Contains Fluorine (Halogenated) |
| Flash Point | ~64–68°C (Estimated)* | Combustible Liquid .[1][2][5] Keep away from heat/sparks.[2][6][7][8] |
| Reactivity | Stable; Incompatible with strong oxidizers/bases | Segregate from nitric acid, perchlorates, and hydroxides.[2] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][7] Irrit.) | PPE Required: Nitrile gloves, safety goggles, fume hood.[2] |
*Note: Flash point estimated based on the structural analog Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (148°F/64°C).[1][2] Treat as combustible.
Pre-Disposal: Segregation & Packaging
Proper segregation is the primary determinant of disposal safety and cost-efficiency.[1][2]
A. Waste Stream Segregation
You must classify this chemical as Halogenated Solvent Waste .[1][2]
-
The "Halogen Rule": Any waste container with >1-2% halogenated content (by volume) is treated as 100% halogenated waste.[1][2]
-
Why it matters: Upon incineration, the fluorine atoms generate Hydrogen Fluoride (HF) gas.[1][2] This requires specialized incinerators with wet scrubbers to neutralize the acid gas.[2] Standard fuel-blending facilities (used for non-halogenated solvents like acetone) cannot process this waste.[2]
B. Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Glass (Amber/Clear).[1][2]
-
Avoid: Metal containers (unless lined), as potential hydrolysis over long storage periods could generate trace HF, corroding the metal.[2]
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.[2]
Step-by-Step Disposal Protocol
Phase 1: Collection at the Bench
-
Personal Protective Equipment (PPE): Don nitrile gloves, lab coat, and safety goggles.[1][2] Work inside a chemical fume hood.
-
Transfer: Pour the waste into a designated "Halogenated Waste" carboy.[1][2]
-
Rinsing: If the empty reagent bottle is to be discarded, triple-rinse it with a compatible solvent (e.g., acetone).[1][2] Collect the first rinse into the Halogenated Waste container.
Phase 2: Labeling (RCRA Compliance)
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[1][2] The label must include:
-
Full Chemical Name: "Ethyl 4,4-difluoro-3-hydroxybutanoate" (No abbreviations).[1][2]
-
Hazard Checkboxes: [x] Irritant, [x] Combustible/Flammable.[1][2]
-
Constituents: If part of a mixture, list percentages (e.g., "Ethyl 4,4-difluoro-3-hydroxybutanoate 10%, Dichloromethane 90%").
Phase 3: Storage & Pickup
-
Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.[1][2][9]
-
Secondary Containment: Ensure the bottle sits in a chemically resistant tray (polypropylene) to catch potential leaks.[1][2]
-
Cap Management: Keep the cap tightly closed when not actively adding waste.[2] Funnels must be removed immediately after use.[2]
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the critical decision-making process for segregating fluorinated esters to ensure regulatory compliance.
Figure 1: Decision logic for segregating fluorinated ester waste. Note that mixing with non-halogenated solvents upgrades the entire mixture to the more expensive "Halogenated" category.[3]
Emergency Procedures
-
Spill (Small < 500 mL):
-
Skin Exposure: Wash with soap and water for 15 minutes.[2][6] If irritation persists, seek medical attention.
-
Eye Exposure: Rinse cautiously with water for 15 minutes.[2][6] Remove contact lenses if present.[1][2][7] Seek medical attention immediately.
References
-
PubChem. (2025).[1][2] Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University EHS. (2023).[1][2] Waste Pick-up: Halogenated vs. Non-Halogenated Solvents.[1][2][4][8][9] Retrieved from [Link][1][2]
Sources
- 1. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]
- 2. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. nuncbottle.thermoscientific.com [nuncbottle.thermoscientific.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling Ethyl 4,4-difluoro-3-hydroxybutanoate
Standard Operating Procedure: PPE and Handling Guidelines for Ethyl 4,4-difluoro-3-hydroxybutanoate
Ethyl 4,4-difluoro-3-hydroxybutanoate (CAS: 145374-00-1) is a critical fluorinated aliphatic building block widely utilized in the pharmaceutical industry. It is most notably deployed in the synthesis of complex active pharmaceutical ingredients (APIs), including ubiquitin-specific protease 7 (USP7) inhibitors for oncology and antiviral agents targeting Respiratory Syncytial Virus (RSV) (1[1]).
Due to its molecular structure—an ester containing a highly electronegative difluoromethyl group—it presents specific physicochemical hazards that require rigorous operational safety protocols. This guide provides drug development professionals with a self-validating system for personal protective equipment (PPE), handling, and disposal.
Physicochemical Hazard Rationale (The "Why")
Before initiating any workflow, it is essential to understand the causality behind the required safety measures:
-
Volatility and Inhalation Risk: As a low-molecular-weight fluorinated ester (MW: 168.14 g/mol ), it exhibits moderate volatility at room temperature. Inhalation of its vapors can cause acute respiratory tract irritation.
-
Dermal and Ocular Toxicity: The compound acts as a defatting agent on the skin and a severe irritant to the ocular mucosa.
-
Thermal Decomposition: Under extreme heat or fire conditions, fluorinated organics decompose to release highly toxic hydrogen fluoride (HF) gas and carbon oxides.
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate these risks, the following PPE is strictly required. The rationale for each item is grounded in the chemical's specific interaction with human tissue and standard laboratory materials.
| PPE Category | Specification | Operational Rationale |
| Eye Protection | Snug-fitting chemical splash goggles (ANSI Z87.1 compliant). | Protects against micro-droplet aerosolization during solvent transfer, vigorous stirring, or extraction phases. |
| Hand Protection | Double-layered Nitrile gloves (min. 0.11 mm thickness). | Nitrile provides an excellent barrier against aliphatic esters. Double-gloving prevents breakthrough during prolonged synthesis steps. |
| Body Protection | Flame-resistant (FR) laboratory coat (e.g., Nomex) and full-length trousers. | Prevents dermal exposure and mitigates fire risks when handling the compound alongside flammable solvents like toluene or ethyl acetate. |
| Respiratory | NIOSH-approved respirator with organic vapor (OV) cartridges. | Primarily handled inside a Class II Type A2 fume hood. Respirators are only required during large-scale spills or ventilation failures. |
Reference Synthesis Workflow: Preparation of Ethyl 4,4-difluoro-3-hydroxybutanoate
Because scientists often synthesize this building block in-house for downstream USP7 inhibitor development (2[2]), understanding its generation is crucial for anticipating hazard points. The following step-by-step methodology outlines the standard reduction of ethyl 4,4-difluoro-3-oxobutanoate.
-
Step 1: Reaction Setup: In a rigorously dry, 500-mL round-bottom flask, dissolve ethyl 4,4-difluoro-3-oxobutanoate (5.0 g, 30.1 mmol) in anhydrous toluene (150 mL) (1[1]).
-
Step 2: Thermal Control: Submerge the flask in an ice bath to achieve an internal temperature of 0 °C. Causality: The subsequent reduction is highly exothermic; thermal control prevents solvent boil-off and side-product formation.
-
Step 3: Reagent Addition: Slowly add sodium borohydride (NaBH4) (1.26 g, 33.1 mmol) in small portions while maintaining active stirring (1[1]). Causality: Gradual addition controls the evolution of hydrogen gas, preventing over-pressurization.
-
Step 4: Propagation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4.5 hours.
-
Step 5: Quenching & Extraction: Carefully quench the reaction with 10% aqueous HCl to neutralize unreacted NaBH4. Separate the aqueous phase and extract with ethyl acetate (EtOAc) (1[1]).
-
Step 6: Purification: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify via column chromatography (EtOAc/petroleum ether) to yield the pure fluorinated alcohol (3[3]).
Spill Response and Disposal Plan
Because the compound contains fluorine, its disposal must be strictly segregated from standard organic waste to prevent environmental contamination and ensure proper incineration.
Minor Spill Protocol (< 50 mL):
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for initial containment.
-
Neutralization/Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically resistant, sealable hazardous waste container.
-
Ventilation: Leave the fume hood sash open to maximum operational height to evacuate residual vapors.
Disposal Plan:
-
Liquid Waste: Must be routed to a clearly labeled "Halogenated Organic Waste" carboy. Causality: Incineration facilities require this segregation because halogenated compounds require specialized alkaline scrubbers to neutralize hydrofluoric acid (HF) generated during combustion.
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a solid hazardous waste bin designated for halogenated contamination.
Operational Workflow Diagram
Operational workflow and safety decision matrix for handling Ethyl 4,4-difluoro-3-hydroxybutanoate.
References
- WO2014009302A1 - Novel indazoles for the treatment and prophylaxis of respiratory syncytial virus infection - Google Patents.
- (12) Patent Application Publication (10) Pub. No.: US 2016/0185785 A1. Googleapis.
- US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents.
Sources
- 1. WO2014009302A1 - Novel indazoles for the treatment and prophylaxis of respiratory syncytial virus infection - Google Patents [patents.google.com]
- 2. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
